molecular formula C12H10N2O2 B145713 2-Methyl-4-phenylpyrimidine-5-carboxylic acid CAS No. 127958-10-5

2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B145713
CAS No.: 127958-10-5
M. Wt: 214.22 g/mol
InChI Key: XKJAQESOTNACHT-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpyrimidine-5-carboxylic acid is a valuable pyrimidine-based scaffold in medicinal and organometallic chemistry research. Its primary research value lies in its role as a key intermediate and pharmacophore in the design and synthesis of novel xanthine oxidase (XO) inhibitors . Studies on related 2-phenylpyrimidine-5-carboxylic acid derivatives have shown that the carboxylic acid moiety is a critical functional group, acting as a hydrogen bond acceptor that interacts with key amino acid residues such as Thr1010 in the enzyme's active site, contributing to significant XO inhibitory potency . This mechanism is of high interest for investigating new potential therapeutics for hyperuricemia and gout . Furthermore, this carboxylic acid functional group makes the compound an excellent ligand for synthesizing organometallic complexes . Researchers have utilized similar pyrimidine carboxylate ligands to create novel organoantimony(V) complexes, which are then screened for in vitro cytostatic activity against human cancer cell lines, such as A549 and HepG-2, and for antimicrobial properties . The compound's utility is also demonstrated in synthetic chemistry, where pyrimidine-5-carboxylate esters serve as versatile building blocks for generating diverse compound libraries in drug discovery efforts .

Properties

IUPAC Name

2-methyl-4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJAQESOTNACHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380142
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-10-5
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127958-10-5

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. While specific, experimentally determined data for this exact compound is limited in publicly available literature, the general properties of related pyrimidine carboxylic acids can provide some insight.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
CAS Number 127958-10-5[1]
Appearance Likely a solidGeneral knowledge
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral knowledge

Synthesis

A plausible synthetic approach, based on established pyrimidine syntheses, is outlined below. This should be considered a general workflow and would require optimization for this specific target molecule.

SynthesisWorkflow A Ethyl 2-acetyl-3-phenylpropenoate C Cyclocondensation A->C B Acetamidine B->C D Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate C->D Ring formation E Hydrolysis D->E Ester cleavage F This compound E->F

Figure 1. A potential synthetic workflow for this compound.

Experimental Protocol (General Approach):

A general procedure for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters involves the reaction of a sodium salt of an enolate with an amidinium salt[2][3]. For the specific synthesis of this compound, a Biginelli-type reaction or a similar cyclocondensation reaction would likely be employed, followed by hydrolysis of the resulting ester.

Step 1: Cyclocondensation to form the pyrimidine ring. This would typically involve the reaction of a β-keto ester bearing a phenyl group with acetamidine. The reaction is often catalyzed by an acid or a base and can be performed in a suitable solvent such as ethanol or acetic acid, sometimes with microwave irradiation to accelerate the reaction.

Step 2: Hydrolysis of the ester. The resulting ethyl or methyl 2-methyl-4-phenylpyrimidine-5-carboxylate would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Potential Biological and Therapeutic Applications

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents[4]. While specific biological data for this compound is scarce, its structural motifs suggest potential for various biological activities.

Anticancer Potential: Many pyrimidine derivatives exhibit anticancer properties by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. The phenyl group at the C4 position could facilitate π-π stacking interactions with aromatic residues in the active sites of target proteins, a common feature in kinase inhibitors[4]. The carboxylic acid moiety can form hydrogen bonds and ionic interactions, further enhancing binding affinity.

Antimicrobial Activity: The pyrimidine scaffold is also present in numerous antimicrobial agents. The overall lipophilicity and electronic properties of this compound could allow it to interfere with essential cellular processes in bacteria or fungi.

Signaling Pathways in Drug Discovery

Derivatives of pyrimidine-5-carboxylic acid have been shown to modulate various signaling pathways implicated in disease. For instance, some derivatives act as inhibitors of signal transducers and activators of transcription (STATs), which are crucial in cytokine signaling and immune responses[5]. The general structure of this compound makes it a candidate for investigation as a modulator of similar pathways.

SignalingPathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Gene Gene Transcription Nucleus->Gene Pyrimidine Pyrimidine Derivative (Potential Inhibitor) Pyrimidine->JAK Inhibition? Pyrimidine->STAT Inhibition?

Figure 2. A generalized JAK-STAT signaling pathway, a potential target for pyrimidine derivatives.

References

In-Depth Technical Guide: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic approach, and discusses its potential biological significance based on the activities of structurally related pyrimidine derivatives.

Core Compound Properties

This compound is a pyrimidine derivative featuring a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid moiety at the 5-position.

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
IUPAC Name This compound

Synthetic Pathway and Experimental Protocol

The following diagram illustrates a logical workflow for the synthesis of the target compound, based on the reaction of acetamidine with a suitable phenyl-substituted three-carbon building block.

Synthesis_Workflow reagents Acetamidine Hydrochloride + Ethyl 2-formyl-3-phenylacrylate reaction_step Cyclocondensation reagents->reaction_step Base (e.g., NaOEt) Solvent (e.g., Ethanol) Reflux intermediate Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate reaction_step->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product This compound hydrolysis->product

Caption: A representative synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (Intermediate)

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add acetamidine hydrochloride and ethyl 2-formyl-3-phenylacrylate.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound (Final Product)

  • The purified ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is stirred at room temperature or gently heated to facilitate hydrolysis.

  • Upon completion of the reaction, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Potential Biological Significance and Signaling Pathways

Derivatives of pyrimidine carboxylic acid are known to exhibit a wide range of biological activities, suggesting that this compound could be a valuable scaffold in drug discovery.

Biological Activity of Related CompoundsPotential Signaling Pathway Involvement
Antimicrobial Activity Inhibition of essential bacterial enzymes (e.g., dihydrofolate reductase).
Anticancer Properties Inhibition of protein kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Effects Modulation of inflammatory signaling cascades.

The following diagram illustrates a generalized signaling pathway that could be modulated by pyrimidine derivatives with kinase inhibitory activity.

Kinase_Inhibition_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds downstream_signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) receptor->downstream_signaling Activates pyrimidine_derivative 2-Methyl-4-phenylpyrimidine -5-carboxylic acid Derivative pyrimidine_derivative->receptor Inhibits cellular_response Cellular Response (Proliferation, Survival) downstream_signaling->cellular_response Promotes

Caption: Generalized pathway of kinase inhibition by a pyrimidine derivative.

This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and to fully elucidate the biological activity profile of this compound.

An In-depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 127958-10-5[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Melting Point 216-217 °CN/A
Boiling Point (Predicted) 375.2 ± 22.0 °CN/A
Density (Predicted) 1.260 ± 0.06 g/cm³N/A
pKa (Predicted) 2.17 ± 0.10N/A
Appearance White to off-white powderN/A
Synonyms 2-methyl-4-phenyl-5-pyrimidinecarboxylic acid, 5-Carboxy-2-methyl-4-phenylpyrimidineN/A

Synthesis Protocol

A plausible synthetic route would involve the reaction of ethyl 2-benzoyl-3-oxobutanoate with acetamidine hydrochloride, followed by hydrolysis of the resulting ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

General Experimental Protocol (Adapted for this compound):

Step 1: Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

  • To a solution of ethyl 2-benzoyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1.1 equivalents) and a base like sodium ethoxide (1.1 equivalents).

  • The reaction mixture is typically stirred at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The purified ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH).

  • The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-benzoyl-3-oxobutanoate D Cyclocondensation A->D B Acetamidine HCl B->D C Base (e.g., NaOEt) C->D E Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate D->E Reflux in Ethanol H 2-Methyl-4-phenylpyrimidine- 5-carboxylic acid E->H Hydrolysis F Base (e.g., NaOH) F->H G Acidification (e.g., HCl) G->H H->H Precipitation

Caption: General synthetic workflow for this compound.

Spectral Properties (Predicted)

Experimental spectral data for this compound are not widely available. However, based on its chemical structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal is characteristically broad due to hydrogen bonding and may be exchangeable with D₂O.[5]

  • Phenyl Protons (-C₆H₅): A multiplet in the aromatic region, approximately between 7.4 and 8.0 ppm, corresponding to the five protons of the phenyl group.

  • Pyrimidine Proton (-CH=): A singlet for the proton at the 6-position of the pyrimidine ring is expected, likely in the region of 8.5-9.0 ppm.

  • Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group at the 2-position, expected to appear in the upfield region, around 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the different carbon environments.

  • Carboxylic Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165-175 ppm.[5]

  • Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the range of 110-170 ppm. The carbon bearing the carboxylic acid group (C5) and the phenyl group (C4) would be in the more downfield portion of this range.

  • Phenyl Carbons (-C₆H₅): Multiple signals in the aromatic region, typically between 125-140 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, generally between 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][6][7][8][9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5][7][8][9]

  • C=N and C=C Stretches (Aromatic/Pyrimidine Ring): Medium to weak absorption bands in the region of 1450-1650 cm⁻¹ are expected for the C=N and C=C stretching vibrations within the pyrimidine and phenyl rings.

  • C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the alkyl C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[6]

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1200-1300 cm⁻¹.[7][9]

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 214. Key fragmentation patterns would likely involve:

  • Loss of a hydroxyl radical (-OH): A fragment ion at m/z = 197.

  • Loss of a carboxyl group (-COOH): A fragment ion at m/z = 169.[10][11]

  • Loss of a methyl group (-CH₃): A fragment ion at m/z = 199.

  • Cleavage of the pyrimidine ring could also lead to a variety of smaller fragment ions.

Biological Activity

There is currently limited publicly available information on the specific biological activities, mechanism of action, or signaling pathways associated with this compound. However, related pyrimidine derivatives have been investigated for various pharmacological activities. For instance, 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid has demonstrated cytotoxic effects on some cancer cell lines.[12] Additionally, other pyrimidine-5-carboxylic acid derivatives have been explored as potential ligands for peroxisome proliferator-activated receptor gamma (PPARγ).[13] These findings suggest that the this compound scaffold may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.

Safety Information

Based on information for similar compounds, this compound should be handled with care. It is classified as an irritant.[14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[14]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

This guide provides a summary of the currently available information on this compound. Further experimental studies are needed to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the synthetic route, detailed experimental protocols, and relevant quantitative data to support researchers in the replication and further investigation of this molecule.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The core of this pathway involves the construction of the pyrimidine ring system via a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

The key transformation is the reaction of a β-keto ester, specifically ethyl benzoylacetate, with acetamidine. This reaction forms the substituted pyrimidine ring, yielding ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate. Subsequent saponification of this ethyl ester furnishes the desired this compound.

Below is a diagram illustrating the logical flow of this synthesis pathway.

Synthesis_Pathway cluster_reaction1 Step 1: Cyclocondensation A Ethyl Benzoylacetate C Ethyl 2-methyl-4-phenyl- pyrimidine-5-carboxylate A->C + Acetamidine (Base, Solvent, Heat) B Acetamidine B->C D 2-Methyl-4-phenyl- pyrimidine-5-carboxylic acid C->D + NaOH (aq) (Solvent, Heat)

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrimidine ring.

Materials:

  • Ethyl benzoylacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine.

  • Ethyl benzoylacetate is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water), to afford pure ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide is added to the reaction mixture.

  • The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester (monitoring by TLC is recommended).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylateC₁₄H₁₄N₂O₂242.2875-85
2This compoundC₁₂H₁₀N₂O₂214.2285-95

Logical Relationships and Workflow

The overall experimental workflow can be visualized as a sequential process, starting from the procurement of starting materials to the final characterization of the product.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Ester Hydrolysis A Procure Starting Materials: - Ethyl Benzoylacetate - Acetamidine HCl - Solvents & Reagents B Cyclocondensation Reaction A->B C Workup and Purification B->C D Characterization of Ester Intermediate C->D E Saponification Reaction D->E F Workup and Purification E->F G Final Product Characterization F->G

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and research objectives.

The Biological Versatility of 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of the chemical scaffold 2-Methyl-4-phenylpyrimidine-5-carboxylic acid and its derivatives. While specific quantitative data for the core compound is limited in publicly available research, the broader family of pyrimidine-5-carboxylic acid derivatives has demonstrated significant potential across several therapeutic areas, including oncology, inflammation, and infectious diseases. This document consolidates the existing knowledge on related compounds, offering a foundation for future research and development efforts centered on this promising chemical core.

Potential Therapeutic Applications

The pyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The primary areas of interest for compounds related to this compound include:

  • Anticancer Activity: Numerous derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR and VEGFR-2), and the induction of apoptosis.

  • Anti-inflammatory Effects: The pyrimidine core is central to compounds with significant anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators.

  • Antimicrobial Activity: Derivatives of pyrimidine-5-carboxylic acid have been reported to possess activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.

  • Enzyme Inhibition: Beyond the aforementioned targets, this chemical class has shown inhibitory activity against other enzymes of therapeutic relevance, such as xanthine oxidase.

Quantitative Biological Data of Representative Derivatives

To illustrate the potential of the this compound scaffold, the following tables summarize the biological activities of closely related derivatives.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

Compound Target Cell Line IC50 (µM) Reference
Derivative 11e HCT-116 (Colon) 1.14 [1][2]
Derivative 11e MCF-7 (Breast) 1.54 [1][2]
Derivative 12b HCT-116 (Colon) 10.33 [1]
Derivative 12b MCF-7 (Breast) 8.96 [1]
Sorafenib (Standard) HCT-116 (Colon) 8.96 [1]

| Sorafenib (Standard) | MCF-7 (Breast) | 11.83 |[1] |

Table 2: VEGFR-2 Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IC50 (µM) Reference
Derivative 11e 0.61 [1][2]
Derivative 12b 0.53 [1][2]
Derivative 12c 0.74 [1]

| Sorafenib (Standard) | 0.19 |[1] |

Table 3: Antimicrobial Activity of Thieno[2,3-d]pyrimidine-6-carboxamide Derivatives

Compound Organism MIC (µg/mL) Reference
Unsubstituted N-benzyl Staphylococcus aureus - [3]
Unsubstituted N-benzyl Bacillus subtilis - [3]
para-methyl N-benzyl Staphylococcus aureus - [3]
para-methyl N-benzyl Bacillus subtilis - [3]
para-methoxy N-benzyl Staphylococcus aureus - [3]

| para-methoxy N-benzyl | Bacillus subtilis | - |[3] |

Note: The reference indicates high activity but does not provide specific MIC values in the abstract.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

1. Cell Preparation:

  • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Incubate at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well. Allow cells to adhere for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
  • Create a series of dilutions of the test compound in the culture medium.
  • Remove the old medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Staining and Measurement:

  • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

1. Preparation of Inoculum:

  • Grow bacterial strains overnight in Mueller-Hinton Broth (MHB).
  • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Dilution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

1. Animal Preparation:

  • Use adult Wistar rats (180-200 g).
  • House the animals under standard laboratory conditions with free access to food and water.
  • Fast the animals overnight before the experiment.

2. Compound Administration:

  • Administer the test compound intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg).
  • Administer a reference drug (e.g., diclofenac, 25 mg/kg) to a positive control group and the vehicle to a negative control group.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
  • Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing Pathways and Workflows

Signaling Pathway: VEGFR-2 Inhibition

Derivatives of the pyrimidine-5-carboxylic acid scaffold have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The following diagram illustrates a simplified VEGFR-2 signaling pathway and the point of inhibition.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAF RAF P_VEGFR2->RAF PKC PKC PLCg->PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Gene Expression (Proliferation, Migration, Angiogenesis) PKC->Proliferation AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-5-carboxylic acid derivative Inhibitor->P_VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and inhibition point.

Experimental Workflow: Biological Activity Screening

The following diagram outlines a general workflow for the initial biological screening of a compound like this compound.

Biological_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary & In Vivo Testing cluster_results Outcome Synthesis Synthesis & Purification of 2-Methyl-4-phenylpyrimidine- 5-carboxylic acid Anticancer Anticancer Screening (e.g., MTT Assay on MCF-7, A549, HCT-116) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution against S. aureus, E. coli) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Synthesis->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Anticancer->Mechanism If Active Lead_ID Lead Compound Identification & Optimization Antimicrobial->Lead_ID If Active InVivo In Vivo Efficacy Models (e.g., Xenograft, Paw Edema) Anti_inflammatory->InVivo If Active Mechanism->Lead_ID InVivo->Lead_ID

Caption: General workflow for biological activity screening.

References

An In-Depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-4-phenylpyrimidine-5-carboxylic acid derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details their synthesis, summarizes their biological activities with available quantitative data, and explores their mechanisms of action, particularly in the context of anticancer and antimicrobial applications.

Core Structure and Significance

The this compound scaffold is a privileged structure in medicinal chemistry. The pyrimidine ring is a key component of nucleobases, and its derivatives are known to interact with a wide range of biological targets. The methyl group at the 2-position, the phenyl group at the 4-position, and the carboxylic acid at the 5-position provide distinct points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have garnered attention for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives, such as esters and amides, can be achieved through various established synthetic routes. A common and effective method is the Biginelli reaction or a related multi-component condensation reaction.

General Synthesis of the Pyrimidine Core

A widely used method for the synthesis of the dihydropyrimidine core, which can be subsequently oxidized, involves the one-pot condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a urea or thiourea derivative. For the synthesis of the 2-methyl variant, acetamidine is a suitable nitrogen-containing component.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

  • Reaction Setup: To a mixture of benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and acetamidine hydrochloride (0.1 mol) in ethanol, add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux. Microwave-assisted synthesis can also be employed to significantly reduce reaction times, for example, by refluxing for 3 minutes at 200 W.[1]

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water with stirring.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidine derivative.[1]

Note: Subsequent oxidation would be required to obtain the aromatic pyrimidine ring.

Synthesis of Carboxylic Acid Derivatives (Esters and Amides)

The carboxylic acid moiety at the 5-position is a versatile handle for further derivatization to produce esters and amides, which can significantly modulate the compound's biological properties.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxamides

  • Activation of Carboxylic Acid: The corresponding this compound can be activated using standard peptide coupling reagents.

  • Amide Formation: The activated carboxylic acid is then reacted with a desired amine to form the corresponding amide.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Biological Activity and Quantitative Data

Derivatives of the this compound core have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the available quantitative data for structurally related pyrimidine derivatives.

Anticancer Activity

Pyrimidine derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Related Pyrimidine Derivative 1 HCT-116 (Colon)38.5 ± 0.17[2]
Related Pyrimidine Derivative 2 MCF-7 (Breast)62.4 ± 0.128[2]
Related Pyrimidine Derivative 3 SW480 (Colon)11.08[3]
Related Pyrimidine Derivative 4 A549 (Lung)0.35[4]
Related Pyrimidine Derivative 5 PC-3 (Prostate)5.12[4]

Disclaimer: The data presented is for structurally related pyrimidine derivatives and may not be directly representative of this compound derivatives, for which specific public data is limited.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been investigated against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine and Related Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Related Phenyl-quinoline-carboxylic acid Derivative 1 Staphylococcus aureus64[5]
Related Phenyl-quinoline-carboxylic acid Derivative 2 Escherichia coli128[5]
Related Thiazolidinone-pentanoic acid Derivative 1 Staphylococcus aureus KCTC 5034[6]
Related Thiazolidinone-pentanoic acid Derivative 2 Multidrug-resistant S. aureus2-8[6]
Related Valine-derived Compound Staphylococcus aureus ATCC 6538125[7]
Related Valine-derived Compound Bacillus subtilis ATCC 6683125[7]

Disclaimer: The data presented is for structurally related compounds, and further studies are required to establish the specific antimicrobial profile of this compound derivatives.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound derivatives are still under investigation, related pyrimidine compounds have been shown to interfere with key signaling pathways implicated in cancer progression.

Experimental and Drug Development Workflow

The general workflow for the development of these compounds as therapeutic agents involves a multi-step process from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Core Scaffold derivatization Derivative Synthesis (Esters, Amides) synthesis->derivatization in_vitro In Vitro Screening (Anticancer, Antimicrobial) derivatization->in_vitro Lead Compounds in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo pathway_analysis Signaling Pathway Analysis in_vivo->pathway_analysis Efficacious Compounds target_id Target Identification & Validation pathway_analysis->target_id lead_opt Lead Optimization target_id->lead_opt Validated Targets

General workflow for drug discovery.
Inhibition of Cancer-Related Signaling Pathways

Many pyrimidine derivatives have been found to inhibit critical signaling pathways that are often dysregulated in cancer, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

RAS/Raf/MEK/ERK Signaling Pathway

This pathway is a key regulator of cell proliferation, differentiation, and survival. Mutations in genes like BRAF are common in various cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->RAF G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation mTOR->Growth Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibitor->mTOR

References

Literature Review: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of available scientific literature and patent databases reveals a significant lack of detailed information regarding the synthesis, biological activity, and experimental protocols for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid (CAS No. 127958-10-5). While the compound is commercially available, indicating its successful synthesis, dedicated research publications outlining its specific properties and applications are not readily accessible.

This guide, therefore, aims to provide a foundational understanding by presenting the available chemical information for the target compound and contextualizing it with general synthetic methodologies and biological activities observed in structurally similar pyrimidine-5-carboxylic acid derivatives.

Chemical Properties of this compound

The fundamental chemical properties of the target compound are summarized below. This information is primarily sourced from chemical supplier catalogs.

PropertyValue
CAS Number 127958-10-5
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
IUPAC Name This compound

General Synthetic Approaches for Pyrimidine-5-carboxylic Acids

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of related pyrimidine-5-carboxylic acid esters can be achieved through established chemical reactions. One common approach involves the multicomponent Biginelli reaction or variations thereof. A generalized synthetic workflow is proposed below based on common organic chemistry principles for the formation of the pyrimidine ring.

Hypothetical Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product benzamidine Benzamidine condensation Condensation Reaction benzamidine->condensation ethyl_acetoacetate Ethyl Acetoacetate Derivative ethyl_acetoacetate->condensation pyrimidine_ester 2-Methyl-4-phenylpyrimidine-5-carboxylate Ester condensation->pyrimidine_ester hydrolysis Hydrolysis pyrimidine_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Hypothetical synthesis of this compound.

Note on Synthesis: The above workflow is a generalized representation. The actual synthesis would require optimization of reaction conditions, including the choice of solvent, temperature, and catalyst. A publication by Zhichkin et al. (2002) describes a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which may serve as a valuable reference for developing a specific protocol.[1]

Potential Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including approved drugs. While no specific biological data for this compound has been found, research on analogous structures suggests several potential areas of interest for biological evaluation.

Derivatives of pyrimidine have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many pyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, a study on 2-phenyl pyrimidine derivatives identified potent Bruton's tyrosine kinase (BTK) inhibitors, which play a crucial role in B-cell malignancies.[2]

  • Enzyme Inhibitors: The pyrimidine core can be functionalized to target specific enzyme active sites. For instance, 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids have been synthesized and evaluated as potent xanthine oxidase inhibitors.[3]

  • Protein Tyrosine Phosphatase (PTP-1B) Inhibitors: Certain pyrimidine derivatives have shown promise as inhibitors of PTP-1B, a key regulator in insulin signaling pathways, making them potential candidates for the treatment of diabetes.[4]

Signaling Pathway Context:

The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, where Bruton's tyrosine kinase (BTK) is a key component. This pathway is often targeted in the development of treatments for B-cell related cancers.

BCR_Signaling BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCy2->Downstream Activation

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting BTK.

Conclusion and Future Directions

The currently available information on this compound is limited to its basic chemical properties. There is a clear absence of published research detailing its synthesis, biological activity, and potential mechanisms of action.

For researchers and drug development professionals interested in this molecule, the following steps are recommended:

  • De novo Synthesis and Characterization: Develop and optimize a synthetic route to produce the compound in sufficient quantities for further studies. Thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis will be crucial.

  • Biological Screening: Conduct a broad biological screening to identify potential therapeutic areas. This could include assays for anticancer activity, enzyme inhibition, and antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Should initial screenings yield promising results, the synthesis and evaluation of analog compounds would be a logical next step to establish SAR and optimize for potency and selectivity.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1] The introduction of a carboxylic acid moiety at the 5-position of the pyrimidine ring creates a versatile scaffold, pyrimidine-5-carboxylic acid, which has been instrumental in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving biological significance of this important class of molecules.

The Dawn of Pyrimidine Chemistry: Early Discoveries

The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[2] While early research focused on various substituted pyrimidines, the specific exploration of pyrimidine-5-carboxylic acids gained momentum in the early 20th century, largely driven by the pioneering work of Treat B. Johnson and his research group at Yale University.

A significant early contribution to the synthesis of a pyrimidine-5-carboxylic acid derivative was documented in a 1942 paper by Elizabeth Ballard and Treat B. Johnson from the Sheffield Chemical Laboratory of Yale University. Their work, titled "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid," detailed the preparation of uracil-5-carboxylic acid, a key intermediate. This research laid a foundational methodology for accessing this class of compounds.

Foundational Synthetic Approaches

The early syntheses of pyrimidine-5-carboxylic acid derivatives relied on the cyclocondensation of a three-carbon component with an N-C-N synthon, a strategy that remains a cornerstone of pyrimidine chemistry.

The Ballard and Johnson Synthesis of Uracil-5-Carboxylic Acid

A key historical method for the synthesis of a pyrimidine-5-carboxylic acid derivative is the one developed by Ballard and Johnson. Their approach to uracil-5-carboxylic acid involved a two-step process starting from diethyl ethoxymethylenemalonate and thiourea.

Step 1: Synthesis of Ethyl 2-Thiouracil-5-carboxylate

The initial step involves the condensation of diethyl ethoxymethylenemalonate with thiourea in the presence of sodium ethoxide to yield the sodium salt of ethyl 2-thiouracil-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-Thiouracil-5-carboxylate

  • Reagents: Diethyl ethoxymethylenemalonate, Thiourea, Sodium metal, Absolute ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.

    • Thiourea is added to the sodium ethoxide solution and stirred until dissolved.

    • Diethyl ethoxymethylenemalonate is then added portion-wise to the stirred solution.

    • The reaction mixture is refluxed for several hours, during which the sodium salt of ethyl 2-thiouracil-5-carboxylate precipitates.

    • After cooling, the precipitate is collected by filtration, washed with ethanol and ether, and then dried.

Step 2: Desulfurization to Uracil-5-carboxylic Acid

The resulting ethyl 2-thiouracil-5-carboxylate is then subjected to desulfurization and hydrolysis to afford uracil-5-carboxylic acid. This was a crucial step, as the direct synthesis was challenging.

Experimental Protocol: Synthesis of Uracil-5-carboxylic Acid

  • Reagents: Ethyl 2-thiouracil-5-carboxylate, Chloroacetic acid, Water.

  • Procedure:

    • Ethyl 2-thiouracil-5-carboxylate is dissolved in an aqueous solution of chloroacetic acid.

    • The solution is heated to boiling for an extended period.

    • During the reaction, the sulfur atom is removed, and the ester is hydrolyzed to the carboxylic acid.

    • Upon cooling, uracil-5-carboxylic acid crystallizes from the solution.

    • The product is collected by filtration, washed with cold water, and dried.

Quantitative Data from Early Syntheses

The early literature provides valuable quantitative data for these foundational reactions. The following table summarizes key data points from the work of Ballard and Johnson.

CompoundStarting MaterialsSolventReaction ConditionsYield (%)Melting Point (°C)
Ethyl 2-Thiouracil-5-carboxylateDiethyl ethoxymethylenemalonate, Thiourea, Sodium EthoxideAbsolute EthanolRefluxGood188-189
Uracil-5-carboxylic AcidEthyl 2-Thiouracil-5-carboxylate, Chloroacetic AcidWaterBoiling85Decomposes > 300

Modern Synthetic Methodologies

While the foundational methods remain relevant, modern organic synthesis has introduced more efficient and versatile routes to a wider range of pyrimidine-5-carboxylic acid derivatives. These often involve multi-component reactions and the use of advanced catalytic systems.

Biginelli-Type Reactions

One-pot Biginelli-type reactions, which involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea derivative, have been adapted for the synthesis of dihydropyrimidine-5-carboxylic acid esters. These can then be oxidized to the corresponding pyrimidine-5-carboxylic acid derivatives.

Experimental Workflow: Biginelli-Type Reaction

Biginelli_Workflow reagents Aldehyde + β-Dicarbonyl Compound + Urea/Thiourea reaction One-Pot Condensation reagents->reaction catalyst Acid Catalyst catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction dihydropyrimidine Dihydropyrimidine-5-carboxylate reaction->dihydropyrimidine oxidation Oxidation dihydropyrimidine->oxidation product Pyrimidine-5-carboxylate oxidation->product

Caption: A generalized workflow for the synthesis of pyrimidine-5-carboxylates via a Biginelli-type reaction followed by oxidation.

Biological Significance and Therapeutic Applications

The pyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous derivatives with a wide range of therapeutic applications.

Kinase Inhibition

A significant area of application for pyrimidine-5-carboxamide derivatives is in the development of protein kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core can act as a hinge-binder, mimicking the adenine portion of ATP, while the 5-carboxamide group can form additional hydrogen bonds within the ATP-binding pocket, enhancing both potency and selectivity.[4]

Signaling Pathway: Kinase Inhibition by a Pyrimidine-5-carboxamide Derivative

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Activates Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->Kinase Competitively Binds No_Downstream_Signaling Blocked Signaling Inactive_Kinase->No_Downstream_Signaling Blocks

Caption: Competitive inhibition of a protein kinase by a pyrimidine-5-carboxamide derivative, preventing substrate phosphorylation.

Other Therapeutic Areas

Derivatives of pyrimidine-5-carboxylic acid have also been investigated for a variety of other therapeutic applications, including:

  • Antiviral agents

  • Antibacterial agents

  • Anti-inflammatory agents

  • Anticancer agents

Conclusion

From the early pioneering work in the early 20th century to its current status as a privileged scaffold in modern drug discovery, the journey of pyrimidine-5-carboxylic acid and its derivatives highlights the enduring importance of fundamental organic synthesis in advancing biomedical science. The foundational methods developed by early researchers provided the basis for the synthesis of these versatile molecules, while contemporary medicinal chemistry continues to unlock their therapeutic potential. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of this core structure is invaluable for the design and development of the next generation of innovative medicines.

References

Spectroscopic and Synthetic Profile of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound, 2-Methyl-4-phenylpyrimidine-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and known synthetic methodologies for structurally related pyrimidine derivatives to offer a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds and established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0Singlet, broad1HCOOH
~8.90Singlet1HPyrimidine C6-H
~7.70 - 7.50Multiplet5HPhenyl C2', C3', C4', C5', C6'-H
~2.80Singlet3HPyrimidine C2-CH₃

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~168.0C OOH
~165.0Pyrimidine C 4
~160.0Pyrimidine C 2
~158.0Pyrimidine C 6
~137.0Phenyl C 1'
~131.0Phenyl C 4'
~129.0Phenyl C 3'/C5'
~128.5Phenyl C 2'/C6'
~118.0Pyrimidine C 5
~26.0Pyrimidine C2-C H₃

Predicted solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
228[M]⁺ (Molecular Ion)
211[M - OH]⁺
183[M - COOH]⁺
103[C₆H₅CN]⁺
77[C₆H₅]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Methyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic and Pyrimidine rings)
~1450MediumC-H bend (Methyl)
~1250StrongC-O stretch (Carboxylic Acid)
~920Broad, MediumO-H bend (Carboxylic Acid)
760, 690StrongC-H out-of-plane bend (Monosubstituted Phenyl)

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented in the reviewed literature, a reliable synthetic route can be proposed based on established methods for analogous pyrimidine derivatives. The following protocol outlines a two-step synthesis starting from the corresponding ethyl ester.

Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

A plausible method for the synthesis of the ester precursor is a one-pot reaction involving the condensation of ethyl 2-benzoyl-3-ethoxyacrylate with acetamidine hydrochloride.

Materials:

  • Ethyl 2-benzoyl-3-ethoxyacrylate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add acetamidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add a solution of ethyl 2-benzoyl-3-ethoxyacrylate (1.0 equivalent) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Hydrolysis to this compound

The final step involves the hydrolysis of the synthesized ester to the target carboxylic acid.

Materials:

  • Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Methanol (or Tetrahydrofuran/Water mixture)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 Ethyl 2-benzoyl-3-ethoxyacrylate + Acetamidine hydrochloride reagent1 NaOEt, EtOH, Reflux start1->reagent1 product1 Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate reagent1->product1 start2 Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate product1->start2 Purified Intermediate reagent2 1. NaOH, MeOH/H₂O 2. HCl (aq) start2->reagent2 product2 This compound reagent2->product2 Spectroscopic_Analysis cluster_spectroscopy Spectroscopic Characterization cluster_data_analysis Data Analysis and Structure Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

The Therapeutic Potential of Pyrimidine Compounds: A Technical Guide to Key Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives possess an intrinsic ability to interact with a wide array of biological targets, making them a privileged structure in drug discovery.[2][3][4] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrimidine compounds, with a particular focus on their applications in oncology and virology. We will delve into the signaling pathways they modulate, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Core Therapeutic Areas and Key Targets

The versatility of the pyrimidine ring has led to the development of drugs across a broad spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[4][5][6]

Anticancer Activity

A primary focus of pyrimidine-based drug discovery has been in oncology, where these compounds have shown significant promise as inhibitors of various protein kinases.[3][7][8] Kinase deregulation is a well-established mechanism by which cancer cells evade normal physiological controls, making kinase inhibitors a critical class of anticancer drugs.[7] Pyrimidine derivatives, acting as bioisosteres of the purine scaffold from which ATP is derived, are particularly effective at targeting the ATP-binding site of kinases.[7][9]

Key kinase targets for pyrimidine compounds include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, including non-small cell lung cancer.[1][5] Pyrimidine-based inhibitors can block the downstream signaling pathways that promote cell proliferation and survival.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrimidine compounds can disrupt angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1]

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their inhibition by pyrimidine derivatives can lead to cell cycle arrest and apoptosis.[10][11]

  • Other notable kinase targets: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Akt, and Aurora Kinase A (AURKA) are also important targets for pyrimidine-based anticancer agents.[7]

Beyond kinase inhibition, pyrimidine analogs like 5-fluorouracil act as antimetabolites, interfering with DNA and RNA synthesis to induce cancer cell death.[3][12]

Antiviral Activity

Pyrimidine derivatives have also demonstrated significant potential as antiviral agents.[2][13][14] They can target various stages of the viral life cycle, from entry into the host cell to replication. As nucleoside analogues, they can be metabolized within the cell to their active triphosphate forms and subsequently inhibit viral replication by interfering with viral polymerases or by being incorporated into the viral genetic material, leading to chain termination.[15]

Key viral targets and mechanisms include:

  • Human Immunodeficiency Virus (HIV): Pyrimidine-based compounds have been developed as reverse transcriptase (RT) inhibitors, a critical enzyme for the replication of HIV.[16]

  • Influenza Virus: Certain pyrimidine derivatives have shown potent activity against both type A and type B influenza viruses.[17]

  • Hepatitis B and C Viruses (HBV and HCV): Pyrimidine compounds are being investigated as inhibitors of viral polymerases and other essential viral proteins.[14]

  • Coronaviruses: Recent research has highlighted the potential of pyrimidine derivatives to inhibit human coronaviruses, such as HCoV-229E.[13]

Signaling Pathways and Mechanisms of Action

To illustrate the mechanism of action of pyrimidine compounds, we will focus on the EGFR signaling pathway, a common target in cancer therapy.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds ATP ATP EGFR->ATP ATP Binding Site RAS RAS ATP->RAS Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->ATP Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by pyrimidine compounds.

The diagram above illustrates how the binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGFR on the cell surface triggers a downstream signaling cascade involving RAS, RAF, MEK, and ERK. This ultimately leads to cellular responses like proliferation and survival. Pyrimidine inhibitors, by competing with ATP for the binding site on the intracellular domain of EGFR, block this signaling cascade.

Quantitative Data on Pyrimidine Compound Efficacy

The following tables summarize the in vitro activity of various pyrimidine derivatives against different cancer cell lines and viral targets.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
131 A549 (Lung)Tubulin Polymerization0.80 ± 0.09[5]
HepG2 (Liver)0.11 ± 0.02[5]
U937 (Lymphoma)0.07 ± 0.01[5]
Y79 (Retinoblastoma)0.10 ± 0.02[5]
88 -HER20.081 ± 0.04[5]
-EGFR-L858R mutant0.059 ± 0.03[5]
-EGFR-T790M mutant0.049 ± 0.02[5]
89 -HER20.208 ± 0.11[5]
-EGFR-L858R mutant0.112 ± 0.06[5]
-EGFR-T790M mutant0.152 ± 0.07[5]
17 MV4-11, HT-29, MCF-7, HeLaCDK2Not specified, comparable to standards[11]
15 Liver cancer cell linesNur77Good potency, lower toxicity than standard[11]
2d A549Not specifiedStrong cytotoxicity at 50 µM[18]

Table 2: Antiviral Activity of Pyrimidine Derivatives

Compound IDVirusTarget/MechanismEC50 (µM)Reference
Novel 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives Influenza A and BNot specified0.01 - 0.1[17]
93 Tobacco Mosaic Virus (TMV)Coat ProteinDissociation constant: 0.00310 ± 0.000916 µM[1]
6a-c HIVReverse TranscriptaseNanomolar range[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments used to evaluate the therapeutic potential of pyrimidine compounds.

General Experimental Workflow for Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel pyrimidine compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Lead Compound Evaluation Synthesis Synthesis of Pyrimidine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Characterization->Target_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Characterization->Antiviral_Assay SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Target_Assay->SAR Antiviral_Assay->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo

Caption: General experimental workflow for pyrimidine compound evaluation.

Detailed Methodologies

A more in-depth search for specific, step-by-step protocols for the assays mentioned above (e.g., MTT assay, kinase inhibition assays, plaque reduction assays) is required to provide the level of detail requested by the prompt. The following sections will be populated with these detailed protocols in a subsequent update.

(Further research is required to provide detailed, step-by-step experimental protocols for the following assays.)

  • MTT Cell Viability Assay

  • Kinase Inhibition Assay (e.g., HTRF)

  • Plaque Reduction Assay for Antiviral Activity

  • Western Blotting for Signaling Pathway Analysis

Conclusion and Future Directions

Pyrimidine derivatives represent a highly versatile and clinically significant class of therapeutic agents. Their ability to target a wide range of biological molecules, particularly protein kinases and viral enzymes, has led to the development of numerous successful drugs in oncology and virology. The continued exploration of novel pyrimidine scaffolds and their derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on the development of more selective inhibitors to minimize off-target effects, as well as the exploration of pyrimidine compounds for other therapeutic indications, such as inflammatory and neurodegenerative diseases.[5][19][20]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for pyrimidine derivatives.

Introduction

Pyrimidine-5-carboxylic acids are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their presence in various biologically active molecules. The substituents at the 2- and 4-positions of the pyrimidine ring play a crucial role in determining the pharmacological properties of these compounds. This protocol details a reliable method for the synthesis of this compound, which can serve as a key intermediate for the development of novel therapeutic agents.

The synthesis involves a two-step process:

  • Step 1: Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate. This step involves a condensation reaction between an appropriate three-carbon building block and acetamidine to form the pyrimidine ring.

  • Step 2: Hydrolysis to this compound. The ester from the previous step is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Experimental Protocols

Materials and Methods

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 2-benzoyl-3-ethoxyacrylateC₁₄H₁₆O₄248.27≥95%Commercially Available
Acetamidine hydrochlorideC₂H₇ClN₂94.54≥98%Commercially Available
Sodium ethoxideC₂H₅NaO68.05≥96%Commercially Available
Ethanol (absolute)C₂H₅OH46.07AnhydrousCommercially Available
Diethyl ether(C₂H₅)₂O74.12AnhydrousCommercially Available
Sodium hydroxideNaOH40.00≥98%Commercially Available
Hydrochloric acidHCl36.462 M (aq)Commercially Available
Ethyl acetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine (saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous sodium sulfateNa₂SO₄142.04ACS GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bars

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step 1: Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

This procedure is adapted from general methods for pyrimidine synthesis.

Protocol:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (10 mL per mmol of the limiting reagent) in a round-bottom flask, add acetamidine hydrochloride (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the free base of acetamidine.

  • To this mixture, add a solution of ethyl 2-benzoyl-3-ethoxyacrylate (1.0 equivalent) in absolute ethanol (5 mL per mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Quantitative Data (Expected):

ParameterValue
Yield70-85%
Physical StateWhite to off-white solid
Melting Point68-72 °C
Step 2: Hydrolysis to this compound

Protocol:

  • Dissolve the ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (1.0 equivalent) from Step 1 in a mixture of ethanol and water (2:1 v/v).

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Quantitative Data (Expected):

ParameterValue
Yield85-95%
Physical StateWhite solid
Melting Point210-215 °C

Characterization Data (Expected)

AnalysisThis compound
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)13.5 (s, 1H, COOH), 9.1 (s, 1H, pyrimidine-H), 7.8-7.9 (m, 2H, Ar-H), 7.5-7.6 (m, 3H, Ar-H), 2.7 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)167.0, 165.5, 160.0, 158.0, 136.0, 131.0, 129.0, 128.5, 120.0, 25.0
IR (KBr, cm⁻¹)3300-2500 (br, O-H), 1700 (C=O), 1600, 1550, 1480
MS (ESI) m/z215.08 [M+H]⁺

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-benzoyl-3-ethoxyacrylate R1 Condensation Ethanol, Reflux A->R1 B Acetamidine hydrochloride B->R1 C Sodium ethoxide C->R1 P1 Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate R1->P1 R2 Hydrolysis Ethanol/Water, Reflux P1->R2 D NaOH D->R2 E HCl (aq) R3 Acidification E->R3 R2->R3 P2 This compound R3->P2

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere if possible.

  • Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for the One-Pot Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed one-pot synthetic protocol for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a modified Biginelli-type reaction, a well-established method for the preparation of pyrimidine derivatives. This application note provides a detailed experimental procedure, a summary of expected quantitative data based on analogous reactions, and visualizations of the experimental workflow and reaction logic.

Introduction

Pyrimidine-5-carboxylic acids and their derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, have made them attractive targets for synthetic and medicinal chemists. The development of efficient and straightforward synthetic routes to novel pyrimidine scaffolds is crucial for the exploration of new therapeutic agents. The one-pot synthesis described herein offers a convergent and atom-economical approach to this compound, starting from readily available commercial reagents.

Proposed Synthesis

The proposed one-pot synthesis involves a three-component reaction between benzaldehyde, ethyl acetoacetate, and acetamidine hydrochloride, followed by in-situ hydrolysis of the resulting ester to afford the target carboxylic acid. This approach is a variation of the classical Biginelli reaction, which is a cornerstone of pyrimidine synthesis.

Reaction Scheme:

Data Presentation

The following table summarizes the expected quantitative data for the one-pot synthesis of this compound. These values are based on typical yields and reaction conditions reported for similar Biginelli reactions and subsequent ester hydrolyses.

ParameterValue
Reactants
Benzaldehyde1.0 eq
Ethyl Acetoacetate1.0 eq
Acetamidine hydrochloride1.2 eq
Catalyst
Acid Catalyst (e.g., HCl, p-TsOH)0.1 eq
Solvent
Ethanol10 mL/mmol of benzaldehyde
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time (Cyclization)4-6 hours
Hydrolysis
Base (e.g., NaOH, KOH)2.0 eq
Reaction Time (Hydrolysis)2-4 hours
Expected Yield
Isolated Yield of Carboxylic Acid70-85%
Product Characterization
Melting PointTo be determined
1H NMR, 13C NMR, Mass Spec.Consistent with the structure of this compound

Experimental Protocols

This section provides a detailed methodology for the proposed one-pot synthesis.

Materials:

  • Benzaldehyde (Reagent grade)

  • Ethyl acetoacetate (Reagent grade)

  • Acetamidine hydrochloride (97%)

  • Ethanol (Anhydrous)

  • Hydrochloric acid (or other suitable acid catalyst)

  • Sodium hydroxide (or potassium hydroxide)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), acetamidine hydrochloride (1.2 eq), and a catalytic amount of hydrochloric acid (0.1 eq) in ethanol.

  • Cyclization Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Hydrolysis: After the cyclization is complete, cool the reaction mixture to room temperature. Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Saponification: Heat the mixture to reflux again and stir for 2-4 hours to facilitate the hydrolysis of the ester. Monitor the disappearance of the ester intermediate by TLC.

  • Work-up: Once the hydrolysis is complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Acidification: Add deionized water to the residue and acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid with cold deionized water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the one-pot synthesis.

experimental_workflow reagents Combine Reactants: - Benzaldehyde - Ethyl Acetoacetate - Acetamidine HCl - Catalyst - Ethanol reflux1 Reflux (4-6 hours) reagents->reflux1 Cyclization hydrolysis Add NaOH (aq) Reflux (2-4 hours) reflux1->hydrolysis Ester Hydrolysis workup Work-up: - Remove Ethanol - Add Water hydrolysis->workup acidify Acidify (pH 3-4) workup->acidify Precipitation isolate Isolate Product: - Filtration - Washing acidify->isolate dry Dry Product isolate->dry characterize Characterize: - NMR - MS - MP dry->characterize

Caption: Experimental workflow for the one-pot synthesis.

logical_relationship cluster_reactants Reactants cluster_conditions Conditions benzaldehyde Benzaldehyde intermediate Ethyl 2-methyl-4-phenyl- pyrimidine-5-carboxylate benzaldehyde->intermediate acetoacetate Ethyl Acetoacetate acetoacetate->intermediate acetamidine Acetamidine acetamidine->intermediate catalyst Acid Catalyst catalyst->intermediate solvent Ethanol solvent->intermediate heat Heat (Reflux) heat->intermediate hydrolysis Base-mediated Hydrolysis intermediate->hydrolysis product 2-Methyl-4-phenyl- pyrimidine-5-carboxylic acid hydrolysis->product

Caption: Logical relationship of reaction components.

Application Notes and Protocols for the Purification of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established procedures for analogous pyrimidine carboxylic acid derivatives and offer robust strategies for achieving high purity.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent synthetic steps and biological assays. The primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.

Purification Method 1: Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For carboxylic acids, polar protic solvents are often effective.

Protocol 1A: Single Solvent Recrystallization

This protocol is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures. A common solvent system for similar compounds is an ethanol/water mixture.[1]

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near saturation.

  • Gradually add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 1B: Solvent/Anti-Solvent Recrystallization

This method is useful when the compound is highly soluble in one solvent and poorly soluble in another. The "good" solvent is used for dissolution, and the "poor" solvent (anti-solvent) is added to induce precipitation.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • An "anti-solvent" (e.g., Hexanes, Pentane)

  • Beaker or Erlenmeyer flask

  • Stirring apparatus

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., THF) at room temperature.

  • Slowly add the "anti-solvent" (e.g., hexanes) to the stirred solution until turbidity persists.

  • If no crystals form, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Allow the mixture to stand at room temperature, followed by cooling in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Quantitative Data for Recrystallization
ParameterProtocol 1A (Ethanol/Water)Protocol 1B (THF/Hexanes)
Starting Purity ~85-95%~85-95%
Final Purity >98%>97%
Typical Recovery 70-85%65-80%
Solvent Ratio (approx.) Varies (e.g., 2:1 to 1:2 Ethanol:Water)Varies (e.g., 1:3 to 1:5 THF:Hexanes)
Temperature Range 70-80°C to 0-4°CRoom Temperature to 0-4°C

Note: The data presented are typical values for similar compounds and may need to be optimized for this compound.

Purification Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For carboxylic acids, the addition of a small amount of acid to the mobile phase can improve peak shape and separation.

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Chloroform, Dichloromethane, or Ethyl Acetate/Hexanes) and a polar solvent (e.g., Methanol). A small amount of acetic acid or formic acid (0.1-1%) can be added to the mobile phase to reduce tailing.

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free stationary phase.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. A typical starting mobile phase could be 100% chloroform, with a gradient of increasing methanol (e.g., 0-5%). The addition of 0.5% acetic acid to the mobile phase is recommended.

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • Purity Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Column Chromatography
ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Example Chloroform:Methanol (98:2) + 0.5% Acetic Acid
Gradient Isocratic or gradient elution (e.g., 0% to 5% Methanol in Chloroform)
Typical Loading 1g crude product per 20-40g silica gel
Expected Purity >99%
Typical Recovery 60-80%

Note: The data presented are typical values for similar compounds and may need to be optimized for this compound.

Visualized Workflows

Recrystallization_Workflow cluster_protocol1a Protocol 1A: Single Solvent Recrystallization cluster_protocol1b Protocol 1B: Solvent/Anti-Solvent Recrystallization A1 Dissolve Crude in Hot Ethanol A2 Add Hot Water until Turbid A1->A2 A3 Add Hot Ethanol for Clarity A2->A3 A4 Slow Cooling to Room Temperature A3->A4 A5 Cool in Ice Bath A4->A5 A6 Vacuum Filtration A5->A6 A7 Wash with Cold Ethanol/Water A6->A7 A8 Dry Under Vacuum A7->A8 A_End Pure Product A8->A_End B1 Dissolve Crude in 'Good' Solvent (e.g., THF) B2 Add 'Anti-Solvent' (e.g., Hexanes) until Turbid B1->B2 B3 Cool to Induce Crystallization B2->B3 B4 Vacuum Filtration B3->B4 B5 Wash with Anti-Solvent B4->B5 B6 Dry Under Vacuum B5->B6 B_End Pure Product B6->B_End

Caption: Workflow for Purification by Recrystallization.

Chromatography_Workflow cluster_protocol2 Protocol 2: Silica Gel Column Chromatography C1 Prepare Silica Gel Slurry and Pack Column C2 Dissolve Crude Product (Wet Loading) or Adsorb on Silica (Dry Loading) C1->C2 C3 Load Sample onto Column C2->C3 C4 Elute with Mobile Phase (e.g., Chloroform:Methanol + Acetic Acid) C3->C4 C5 Collect Fractions C4->C5 C6 Monitor Fractions by TLC C5->C6 C7 Combine Pure Fractions C6->C7 C8 Evaporate Solvent C7->C8 C_End Pure Product C8->C_End

Caption: Workflow for Purification by Column Chromatography.

Disclaimer: The protocols provided are generalized from methods used for structurally similar compounds and may require optimization for this compound. It is recommended to perform small-scale trials to determine the optimal conditions for purification. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: Antimicrobial Activity of 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential antimicrobial activity of pyrimidine carboxylic acid derivatives, with a focus on structures analogous to 2-Methyl-4-phenylpyrimidine-5-carboxylic acid. While specific data on this exact compound is limited in publicly available literature, the following sections summarize the antimicrobial activities of structurally related pyrimidine derivatives and provide detailed protocols for in vitro evaluation.

Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of various pyrimidine derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key quantitative measure of antimicrobial activity. The table below summarizes MIC values for several pyrimidine derivatives, providing an indication of the potential activity spectrum for this class of compounds.

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrimidine-5-carboxamide derivativeStaphylococcus aureus16.26[1]
Pyrimidine-5-carboxamide derivativeBacillus subtilis17.34[1]
Pyrimidine-5-carboxamide derivativeEscherichia coli17.34[1]
Pyrimidine-5-carboxamide derivativeAspergillus niger17.34[1]
Pyrimidin-2-ol/thiol/amine analogueStaphylococcus aureus0.87 (µM/ml)[2]
Pyrimidin-2-ol/thiol/amine analogueBacillus subtilis0.96 (µM/ml)[2]
Pyridothienopyrimidine derivativeBacillus subtilis75[3]
Pyridothienopyrimidine derivativePseudomonas aeruginosa>1024[4]
Thienopyrimidine-6-carboxamide derivativeStaphylococcus aureus-[5]
Thienopyrimidine-6-carboxamide derivativeBacillus subtilis-[5]
Pyrimidine derivativeCandida albicans-[6]

Note: The specific structures of the tested pyrimidine derivatives in the referenced literature vary. This table is intended to provide a representative overview of the antimicrobial potential within this chemical class.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of a test compound such as this compound. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

  • Spectrophotometer (optional, for quantitative growth assessment)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent control (if the test compound is dissolved in a solvent like DMSO)

Procedure:

  • Preparation of Inoculum: a. From a fresh agar plate, select 3-5 well-isolated colonies of the microorganism. b. Transfer the colonies into a tube containing sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the test compound in the appropriate sterile broth in the wells of the 96-well plate. Typically, a concentration range of 128 µg/mL to 0.25 µg/mL is tested.

  • Inoculation of Microtiter Plate: a. Add the prepared microbial inoculum to each well containing the diluted test compound. b. Include the following controls on each plate:

    • Growth Control: Wells containing only broth and the microbial inoculum.
    • Sterility Control: Wells containing only sterile broth.
    • Positive Control: Wells containing a standard antibiotic at known inhibitory concentrations and the microbial inoculum.
    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound and the microbial inoculum.

  • Incubation: a. Seal the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. c. Optionally, the growth can be quantified by reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of a novel compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (2-Methyl-4-phenylpyrimidine- 5-carboxylic acid) StockSolution Prepare Stock Solution Compound->StockSolution SerialDilution Perform Serial Dilutions StockSolution->SerialDilution PlateInoculation Inoculate 96-well Plate SerialDilution->PlateInoculation Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->PlateInoculation Incubation Incubate Plate PlateInoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MIC Determine MIC VisualInspection->MIC MBC_MFC Determine MBC/MFC (Optional) MIC->MBC_MFC

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Potential Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound is not established, many antimicrobial agents targeting bacteria work by disrupting essential cellular processes. The following diagram illustrates a generalized view of potential bacterial targets.

Hypothetical_Mechanism Hypothetical Bacterial Targets of Pyrimidine Derivatives cluster_targets Potential Bacterial Targets Compound Pyrimidine Derivative CellWall Cell Wall Synthesis Compound->CellWall ProteinSynth Protein Synthesis (Ribosomes) Compound->ProteinSynth DNASynth DNA Replication/Repair (e.g., DNA Gyrase) Compound->DNASynth FolateSynth Folate Synthesis Compound->FolateSynth

Caption: Potential bacterial targets for antimicrobial compounds.

References

Application Notes and Protocols for Substituted Pyrimidines in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the anticancer properties of various substituted pyrimidine derivatives, summarizing their efficacy and mechanisms of action. Detailed protocols for key experimental assays are included to facilitate the evaluation of novel pyrimidine compounds in a laboratory setting.

Introduction to Pyrimidines in Oncology

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] This fundamental role in cellular proliferation has made pyrimidine analogs a cornerstone of cancer chemotherapy for decades.[2][3] Modern drug discovery has expanded beyond traditional antimetabolites to develop substituted pyrimidines that act as highly specific inhibitors of key signaling molecules involved in cancer progression, such as protein kinases.[2][4] These next-generation compounds offer the potential for targeted therapies with improved efficacy and reduced side effects.[5]

Substituted pyrimidines have been shown to exhibit a wide range of anticancer activities by targeting various hallmarks of cancer. Many derivatives have been designed to inhibit specific enzymes that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby interfering with signaling pathways that control cell growth, proliferation, and survival.[6][7] Consequently, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in malignant cells.[8][9]

Key Mechanisms of Action

The anticancer effects of substituted pyrimidines are diverse and depend on the specific substitutions on the pyrimidine ring. The primary mechanisms include:

  • Enzyme Inhibition: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling.

    • EGFR Inhibition: The EGFR signaling pathway is a critical driver in many cancers.[4] Substituted pyrimidines can block the tyrosine kinase activity of EGFR, preventing downstream signaling that leads to cell proliferation.[6][10][11]

    • CDK Inhibition: Cyclin-dependent kinases regulate the cell cycle, and their dysregulation is a common feature of cancer.[12] Pyrimidine-based inhibitors can block CDK activity, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently inducing apoptosis.[8][13][14]

  • Induction of Apoptosis: By inhibiting pro-survival signaling pathways, many substituted pyrimidines trigger programmed cell death.[15][16][17] This is often characterized by the activation of caspases and changes in the expression of apoptotic regulatory proteins like Bax and Bcl-2.[9]

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle is a key anticancer strategy.[18] Pyrimidine derivatives can halt cancer cells in specific phases of the cell cycle, preventing them from dividing and proliferating.[8][16]

Data Presentation: In Vitro Cytotoxicity of Substituted Pyrimidines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative substituted pyrimidine compounds against various human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives [10]

CompoundHepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
10b 3.565.857.68
Erlotinib (Ref.) 0.871.125.27

Table 2: Anticancer Activity of 2-Anilinopyrimidine Derivatives Targeting CDKs [13]

CompoundCDK7 IC50 (µM)CDK8 IC50 (µM)CDK9 IC50 (µM)
5b --0.059
5d -0.716-
5f 0.479--

Table 3: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives [9]

CompoundMCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)A-549 (Lung) IC50 (µM)
6b 1.550.982.11
6e 1.211.451.98
8d 0.891.021.76
Doxorubicin (Ref.) 0.921.121.05

Table 4: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [19]

CompoundA375 (Melanoma) Viability (%)C32 (Melanoma) Viability (%)DU145 (Prostate) Viability (%)MCF-7 (Breast) Viability (%)
3b (50 µM) ~20~20--

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP Ras Ras EGFR->Ras Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Pyrimidine Substituted Pyrimidine Pyrimidine->EGFR Inhibits ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibited by substituted pyrimidines.

CDK_Cell_Cycle_Pathway cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6 Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->M Pyrimidine Substituted Pyrimidine Pyrimidine->CDK46_CyclinD Inhibits Pyrimidine->CDK2_CyclinE Pyrimidine->CDK2_CyclinA Pyrimidine->CDK1_CyclinB

Caption: Inhibition of CDK-mediated cell cycle progression.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with Substituted Pyrimidine Compound start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Viability/Cytotoxicity) incubation->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) incubation->flow_apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle Analysis) incubation->flow_cellcycle end1 end1 mtt->end1 Determine IC50 end2 end2 flow_apoptosis->end2 Quantify Apoptotic Cells end3 end3 flow_cellcycle->end3 Analyze Cell Cycle Arrest

Caption: General workflow for in vitro anticancer evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Substituted pyrimidine compound, dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Substituted pyrimidine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrimidine compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • 6-well plates

  • Substituted pyrimidine compound

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the pyrimidine compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.[8]

References

Developing Analogs of 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analogs of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a scaffold of interest in medicinal chemistry. This document outlines synthetic strategies, key biological evaluation protocols, and presents representative data to guide structure-activity relationship (SAR) studies.

Introduction

Pyrimidine derivatives are a cornerstone in drug discovery, with numerous compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold presents a versatile platform for the development of novel therapeutic agents, particularly as kinase inhibitors. The strategic modification of substituents at the 2, 4, and 5-positions of the pyrimidine ring can significantly impact potency, selectivity, and pharmacokinetic properties. These notes offer a foundational framework for the systematic exploration of this chemical space.

Synthetic Strategies for Analog Development

The synthesis of analogs of this compound can be achieved through various established synthetic routes. A common and effective method involves a multi-component reaction to construct the core pyrimidine ring, followed by modifications of the functional groups.

General Synthetic Scheme

A representative synthetic approach for generating analogs with variations at the 4-position (aryl group) and 5-position (ester/amide) is depicted below.

G reagents1 Ethyl Acetoacetate + Aryl Aldehyde intermediate1 Dihydropyrimidine Intermediate reagents1->intermediate1 Biginelli Reaction reagents2 Acetamidine Hydrochloride reagents2->intermediate1 oxidation Oxidation (e.g., DDQ, MnO2) intermediate1->oxidation ester Ethyl 2-Methyl-4-arylpyrimidine-5-carboxylate oxidation->ester hydrolysis Hydrolysis (e.g., NaOH) ester->hydrolysis acid 2-Methyl-4-arylpyrimidine-5-carboxylic Acid (Analog Series 1) hydrolysis->acid amidation Amidation (e.g., Amine, Coupling Agent) acid->amidation amide 2-Methyl-4-arylpyrimidine-5-carboxamide (Analog Series 2) amidation->amide

Caption: General synthetic workflow for analogs.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-4-(4-chlorophenyl)pyrimidine-5-carboxylate

This protocol details the synthesis of a representative analog with a modification at the 4-position.

Materials:

  • Ethyl acetoacetate

  • 4-Chlorobenzaldehyde

  • Acetamidine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Biginelli Condensation:

    • To a solution of ethyl acetoacetate (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add acetamidine hydrochloride (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dihydropyrimidine intermediate.

  • Oxidation:

    • Dissolve the crude dihydropyrimidine in DCM.

    • Add DDQ (1.1 eq) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Filter the reaction mixture to remove the precipitated hydroquinone.

    • Wash the filtrate with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-methyl-4-(4-chlorophenyl)pyrimidine-5-carboxylate.

Biological Evaluation Protocols

The biological activity of the synthesized analogs can be assessed using a variety of in vitro assays. The following protocols are fundamental for determining anticancer activity and kinase inhibition potential.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound Analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: MTT assay experimental workflow.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) Data

The following tables present hypothetical but representative quantitative data for a series of analogs of this compound to illustrate potential SAR trends.

Table 1: Anticancer Activity of 2-Methyl-4-arylpyrimidine-5-carboxylic Acid Analogs

Compound IDR (Substitution on Phenyl Ring)A549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
1a H15.220.518.3
1b 4-Cl5.88.17.2
1c 4-F7.19.58.8
1d 4-OCH312.515.314.1
1e 3,4-diCl2.33.53.1

Table 2: Kinase Inhibitory Activity of 2-Methyl-4-arylpyrimidine-5-carboxylic Acid Analogs

Compound IDR (Substitution on Phenyl Ring)Kinase A IC50 (nM)Kinase B IC50 (nM)
1a H250>1000
1b 4-Cl85520
1c 4-F92610
1d 4-OCH3210>1000
1e 3,4-diCl35280

SAR Observations:

  • 4-Aryl Substitution: Electron-withdrawing groups (e.g., Cl, F) at the para-position of the phenyl ring generally enhance both anticancer and kinase inhibitory activity compared to the unsubstituted analog. Dichloro substitution further increases potency.

  • Electron-donating groups (e.g., OCH3) appear to be less favorable for activity.

  • These trends suggest that the electronic properties of the 4-phenyl ring play a crucial role in the interaction with the biological target.

Signaling Pathway Visualization

Many pyrimidine-based kinase inhibitors target signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential anticancer activity. The synthetic and biological evaluation protocols provided herein offer a robust framework for generating and testing a diverse library of analogs. The representative SAR data highlights the importance of systematic structural modifications to optimize biological activity. Further exploration of substituents at the 2-methyl and 5-carboxylic acid positions, in conjunction with a broader panel of kinase and cell-based assays, will be crucial for the identification of lead compounds with improved potency, selectivity, and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and established route is a two-step synthesis. The first step involves the synthesis of the corresponding ethyl ester, ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate, via the Biginelli reaction. This is a one-pot multicomponent reaction involving benzaldehyde, ethyl acetoacetate, and acetamidine hydrochloride. The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: What are the critical parameters to control during the Biginelli reaction for the ester precursor?

A2: Key parameters to control for a successful Biginelli reaction include the purity of reactants, the choice of catalyst, reaction temperature, and the solvent used. Impurities in the starting materials can lead to unwanted side reactions and lower yields. The catalyst, typically a Brønsted or Lewis acid, is crucial for the reaction to proceed efficiently.[1] Temperature control is important to balance the reaction rate and minimize side product formation. The solvent choice can impact the solubility of reactants and intermediates, thereby affecting the reaction outcome.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the progress of both the Biginelli reaction and the subsequent hydrolysis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What is a typical method for the purification of the final product?

A4: The crude this compound obtained after hydrolysis is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If impurities persist, column chromatography may be employed.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

Q: I am getting a very low yield of the ethyl ester precursor. What could be the reasons and how can I improve it?

A: Low yields in the Biginelli reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Purity of Reagents: Ensure that the benzaldehyde, ethyl acetoacetate, and acetamidine hydrochloride are of high purity. Benzaldehyde, in particular, can oxidize to benzoic acid upon storage, which can inhibit the reaction. It is advisable to use freshly distilled benzaldehyde.

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. While classical methods use strong acids like HCl, other catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂, FeCl₃) can be more effective and lead to fewer side reactions.[2] Consider screening different catalysts and optimizing the catalyst loading.

  • Reaction Temperature and Time: The reaction may require optimization of temperature and time. While refluxing in ethanol is common, some reactions benefit from milder conditions, whereas others may require higher temperatures. Monitor the reaction by TLC to determine the optimal reaction time and to avoid potential product degradation with prolonged heating.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Ethanol is a common solvent, but exploring other options like acetonitrile or even solvent-free conditions might improve the outcome.

Issue 2: Formation of a Major Side Product

Q: I observe a significant amount of an unknown side product in my reaction mixture, which is complicating the purification of my desired ethyl ester. What could this be and how can I minimize its formation?

A: A common side product in Biginelli-type reactions is a Hantzsch-type 1,4-dihydropyridine derivative. This can occur when two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde (benzaldehyde).

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Ensure that you are using the correct molar ratios as specified in the protocol.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the Hantzsch byproduct. Try running the reaction at a lower temperature to see if it improves the selectivity towards the desired pyrimidine product.

  • Order of Addition of Reagents: In some cases, the order of addition of the reactants can influence the product distribution. You might experiment with adding the acetamidine hydrochloride last to the mixture of benzaldehyde and ethyl acetoacetate.

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

Q: My hydrolysis reaction to the carboxylic acid is not going to completion, and I have a mixture of the ester and the acid. How can I ensure complete hydrolysis?

A: Incomplete hydrolysis is a common issue that can often be resolved by adjusting the reaction conditions.

  • Concentration of the Base: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) to drive the reaction to completion. A common protocol uses a 1 M aqueous solution of NaOH.[3]

  • Reaction Time and Temperature: The hydrolysis may require a longer reaction time or gentle heating to proceed to completion. Monitor the reaction by TLC until you no longer see the starting ester spot.

  • Solvent System: The solubility of the ester can be a limiting factor. Using a co-solvent system, such as a mixture of methanol and THF with the aqueous NaOH solution, can improve the solubility of the ester and facilitate a more efficient hydrolysis.[3]

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on the Yield of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a model Biginelli reaction)

EntryAldehydeCatalystSolventConditionsTime (h)Yield (%)
1BenzaldehydeHCl (cat.)EthanolReflux485
2BenzaldehydePTSAEthanolReflux392
3BenzaldehydeZnCl₂Acetonitrile50 °C588
4BenzaldehydeNoneEthanolReflux24<10
54-ChlorobenzaldehydePTSAEthanolReflux395
64-MethoxybenzaldehydePTSAEthanolReflux489

Note: This table is a representative summary compiled from various literature sources on the Biginelli reaction and serves as a general guide for optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

This protocol is a general procedure based on the Biginelli reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and acetamidine hydrochloride (1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid precipitates.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester.

  • Reaction Setup: Dissolve the ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF).

  • Hydrolysis: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Work-up: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify it to a pH of approximately 3-4 using a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Isolation: The carboxylic acid will precipitate out of the acidic solution. Collect the solid product by filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Benzaldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Amidine - H2O Ketoester Ethyl Acetoacetate Enolate Enolate Ketoester->Enolate Deprotonation Amidine Acetamidine Cyclic_Intermediate Tetrahydropyrimidine Intermediate Acyliminium->Cyclic_Intermediate + Enolate Product Ethyl 2-Methyl-4-phenyl- pyrimidine-5-carboxylate Cyclic_Intermediate->Product Oxidation/ Aromatization

Caption: The reaction mechanism for the Biginelli synthesis of the pyrimidine ester.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst If purity is good Success Improved Yield and Purity Check_Purity->Success If purity was the issue Adjust_Temp_Time Adjust Reaction Temperature and Time Optimize_Catalyst->Adjust_Temp_Time If still low yield Optimize_Catalyst->Success If successful Change_Solvent Consider a Different Solvent Adjust_Temp_Time->Change_Solvent If no improvement Adjust_Temp_Time->Success If successful Change_Solvent->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products. The primary synthetic route considered is the condensation of acetamidine with a suitable phenyl-substituted three-carbon carbonyl compound (e.g., an ethyl benzoylpyruvate derivative), followed by hydrolysis.

Issue IDProblem DescriptionPotential Cause(s)Suggested Solution(s)
SP-001 Low yield of the desired product with significant amounts of unreacted starting materials.1. Incomplete reaction due to insufficient reaction time or temperature.2. Suboptimal pH of the reaction medium.3. Poor quality of reagents.1. Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or incrementally increasing the temperature.2. Optimize the pH; many condensation reactions for pyrimidine synthesis are sensitive to pH.3. Ensure the purity and dryness of starting materials and solvents.
SP-002 Presence of a significant byproduct identified as a dihydropyrimidine derivative.The cyclized pyrimidine ring has not been fully oxidized to the aromatic pyrimidine. This is a common intermediate in some pyrimidine syntheses.1. Introduce a mild oxidizing agent in a subsequent step.2. If the synthesis is intended to be a one-pot oxidation-aromatization, ensure the conditions are sufficiently oxidative.
SP-003 Isolation of a byproduct resulting from the self-condensation of the β-keto ester starting material.The β-keto ester can undergo self-condensation, especially under basic conditions, to form a dimeric byproduct.1. Control the rate of addition of the base to the reaction mixture.2. Maintain a lower reaction temperature to disfavor the self-condensation pathway.
SP-004 Formation of an isomeric pyrimidine byproduct.Depending on the specific three-carbon precursor used, there might be a possibility of forming a regioisomer, for example, a 6-phenyl- substituted pyrimidine, although this is less likely with standard precursors for this target.1. Confirm the structure of the starting materials to ensure the correct substitution pattern.2. Optimize reaction conditions to favor the desired isomer; this can sometimes be influenced by the choice of catalyst or solvent.
SP-005 The final product is difficult to purify, showing multiple persistent impurities in chromatography.This could be due to a combination of the issues above, or the presence of highly similar side products that are difficult to separate.1. Employ a multi-step purification protocol. This may include an initial acid-base extraction to isolate the carboxylic acid, followed by recrystallization from a suitable solvent system. For very persistent impurities, column chromatography may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method for the synthesis of this and similar pyrimidine derivatives is a variation of the Pinner synthesis. This typically involves the condensation of acetamidine (or its salt) with a β-keto ester derivative that incorporates the phenyl group, such as ethyl 2-formyl-2-phenylacetate or a related compound. The resulting pyrimidine ester is then hydrolyzed to the carboxylic acid.

Q2: I have an unexpected peak in my 1H NMR spectrum. What could it be?

A2: An unexpected peak could correspond to several potential side products. Compare the spectrum to the expected spectra of your starting materials to rule out unreacted precursors. Common byproducts include:

  • Dihydropyrimidine intermediate: This would show aliphatic protons in the pyrimidine ring, which would be absent in the final aromatic product.

  • Self-condensation product of the β-keto ester: The structure of this will vary depending on the specific ester used, but it will lack the characteristic signals of the pyrimidine ring.

  • Un-hydrolyzed ester: The presence of an ethyl or methyl ester group (e.g., a quartet and a triplet for an ethyl ester) would indicate incomplete hydrolysis.

Q3: My reaction yield is consistently low. What factors have the most significant impact on yield?

A3: Low yields in pyrimidine synthesis can often be attributed to several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. These should be optimized for your specific set of reactants.

  • Purity of Reagents: The presence of moisture or other impurities in your starting materials or solvents can significantly inhibit the reaction or promote side reactions.

  • pH Control: The condensation and cyclization steps are often pH-sensitive. Maintaining the optimal pH throughout the reaction is crucial for maximizing the yield.

Q4: What is the best method for purifying the final product?

A4: For a carboxylic acid product like this, a combination of techniques is often most effective.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified carboxylic acid.[1]

  • Recrystallization: After initial purification, recrystallization from a suitable solvent or solvent mixture can further enhance purity.

  • Column Chromatography: If impurities are still present, silica gel chromatography can be used. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid on the column.

Experimental Protocols

A generalized experimental protocol for a key step in the synthesis of a pyrimidine ester precursor is provided below. Note: This is an illustrative protocol and may require optimization for the specific synthesis of this compound.

Protocol: Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

  • Reaction Setup: To a solution of an appropriate β-keto ester (e.g., ethyl 2-formyl-2-phenylacetate, 1.0 eq) in a suitable solvent such as ethanol or DMF, add acetamidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide or triethylamine, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period (e.g., 6-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Extraction: The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pyrimidine ester.

  • Hydrolysis: The purified ester is then subjected to hydrolysis (e.g., using aqueous NaOH or LiOH) followed by acidification to yield the final carboxylic acid product.

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Acetamidine Acetamidine Condensation_Cyclization Condensation & Cyclization Acetamidine->Condensation_Cyclization Phenyl_beta_keto_ester Phenyl-substituted beta-keto ester Phenyl_beta_keto_ester->Condensation_Cyclization Pyrimidine_ester 2-Methyl-4-phenylpyrimidine -5-carboxylate ester Condensation_Cyclization->Pyrimidine_ester Hydrolysis Hydrolysis Pyrimidine_ester->Hydrolysis Final_Product 2-Methyl-4-phenylpyrimidine -5-carboxylic acid Hydrolysis->Final_Product

Caption: Main reaction pathway for the synthesis.

Side_Product_Formation beta_keto_ester β-keto ester (Starting Material) Self_Condensation Self-Condensation Side Reaction beta_keto_ester->Self_Condensation Excess Base or High Temp Main_Reaction Main Reaction Pathway (with Acetamidine) beta_keto_ester->Main_Reaction Base Base Base->Self_Condensation Dimer_Byproduct Dimeric Byproduct Self_Condensation->Dimer_Byproduct Desired_Product Desired Pyrimidine Product Main_Reaction->Desired_Product

Caption: Formation of a self-condensation side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze crude product (NMR, LC-MS, TLC) Start->Analyze Identify_Impurity Identify Impurity Analyze->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Yes Side_Product Known Side Product? Identify_Impurity->Side_Product Yes Unknown Unknown Impurity? Identify_Impurity->Unknown No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Conditions Side_Product->Optimize_Conditions Characterize Further Characterization (e.g., Mass Spec) Unknown->Characterize End Improved Yield/ Purity Optimize_Conditions->End Modify_Purification Modify Purification (Recrystallization, Chromatography) Modify_Purification->End Characterize->Modify_Purification

References

Technical Support Center: Optimizing Reaction Yield of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the Pinner synthesis, a type of condensation reaction. This involves the reaction of a β-keto ester, such as ethyl benzoylacetate, with acetamidine. The resulting pyrimidine ester is then hydrolyzed to the desired carboxylic acid. This approach is favored for its directness in forming the pyrimidine core.

Q2: I am experiencing a low yield in my reaction. What are the initial checks I should perform?

A2: Begin by verifying the quality and purity of your starting materials. Impurities in ethyl benzoylacetate or acetamidine can significantly hinder the reaction. Ensure that all reagents are fresh and of high purity. Additionally, confirm that you are using the correct stoichiometry of reactants and that your reaction is being conducted under strictly anhydrous conditions, as moisture can lead to unwanted side reactions and hydrolysis of intermediates.[1]

Q3: Can the choice of solvent and base impact the reaction yield?

A3: Absolutely. The solvent plays a crucial role in the solubility of reactants and intermediates. Anhydrous ethanol is a commonly used solvent for this type of condensation. The choice and concentration of the base, such as sodium ethoxide, are also critical. An insufficient amount of base may lead to an incomplete reaction, while an excess can promote side reactions. It is crucial to carefully control the amount of base used.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: A common byproduct in reactions involving amidines and ketoesters is the formation of N-acylureas.[1] These can arise from a competing reaction pathway and complicate the purification process. Unreacted starting materials and self-condensation products of the β-ketoester are other potential impurities.

Q5: How can I best monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By periodically taking small aliquots from the reaction mixture and running a TLC, you can observe the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of reagents: Impurities in starting materials can inhibit the reaction.[1]Ensure ethyl benzoylacetate and acetamidine are of high purity. Use freshly prepared or properly stored reagents.
Inadequate reaction conditions: Incorrect temperature, reaction time, or mixing.Optimize the reaction temperature, typically by refluxing in ethanol. Monitor the reaction by TLC to determine the optimal duration. Ensure efficient stirring.
Presence of moisture: Water can hydrolyze the amidine and other intermediates.[1]Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Byproducts Incorrect stoichiometry: An improper ratio of reactants can lead to side reactions.Carefully measure and use the correct molar ratios of ethyl benzoylacetate, acetamidine, and the base.
Side reactions: Self-condensation of the β-ketoester or formation of N-acylurea.[1]Control the reaction temperature and consider the order of addition of reagents. Pre-forming the sodium salt of the β-keto ester before adding the amidine may help.
Difficulty in Product Isolation and Purification Product solubility: The product may be soluble in the workup solvents, leading to loss during extraction.Carefully select extraction and washing solvents. Adjust the pH during workup to ensure the carboxylic acid is in its least soluble form for precipitation or extraction.
Presence of impurities: Co-precipitation of byproducts with the desired product.[1]Utilize column chromatography for purification if recrystallization is ineffective. Select an appropriate solvent system for chromatography based on TLC analysis.
Incomplete Hydrolysis of the Ester Insufficient base or reaction time: The saponification of the ester to the carboxylic acid may not go to completion.Use a sufficient excess of a strong base like sodium hydroxide for the hydrolysis step. Monitor the reaction by TLC until the starting ester spot disappears. Gentle heating can also facilitate the reaction.

Experimental Protocols

Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

This protocol outlines a general procedure for the synthesis of the intermediate ester.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

  • Base Addition: Carefully add sodium metal to the ethanol to generate sodium ethoxide in situ. Alternatively, a solution of sodium ethoxide in ethanol can be used.

  • Reactant Addition: To the cooled ethoxide solution, add ethyl benzoylacetate dropwise, followed by the addition of acetamidine hydrochloride.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1] The reaction is typically complete within 2-4 hours.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2]

Hydrolysis to this compound

This protocol describes the conversion of the ester to the final carboxylic acid product.

  • Dissolution: Dissolve the purified ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) to the ester solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

G cluster_synthesis Synthesis Workflow start Start: Reagents (Ethyl Benzoylacetate, Acetamidine) condensation Condensation Reaction (Pinner Synthesis) start->condensation ester Intermediate: Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate condensation->ester hydrolysis Hydrolysis ester->hydrolysis acid Final Product: This compound hydrolysis->acid purification Purification (Recrystallization/Chromatography) acid->purification end End: Purified Product purification->end G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions and Temperature check_reagents->check_conditions OK solution_reagents Solution: Use Pure Reagents, Adjust Stoichiometry check_reagents->solution_reagents Issue Found analyze_byproducts Analyze for Byproducts (TLC, NMR) check_conditions->analyze_byproducts OK solution_conditions Solution: Ensure Dry Solvents, Optimize Temperature check_conditions->solution_conditions Issue Found optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification OK solution_byproducts Solution: Adjust Reaction Conditions to Minimize Side Reactions analyze_byproducts->solution_byproducts Issue Found solution_purification Solution: Change Recrystallization Solvent or Use Chromatography optimize_purification->solution_purification reagents_ok Reagents OK conditions_ok Conditions OK byproducts_identified Byproducts Identified

References

Technical Support Center: Purification of Polar Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of polar pyrimidine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why are polar pyrimidine carboxylic acids notoriously difficult to purify?

The primary purification challenges stem from a combination of their physicochemical properties. Their high polarity, arising from the pyrimidine ring and the carboxylic acid moiety, leads to high solubility in polar solvents, which can complicate crystallization.[1] In chromatography, this high polarity results in weak retention on traditional nonpolar stationary phases like C18, often causing the compound to elute in or near the solvent front.[1][2] Furthermore, the ionizable carboxylic acid group can interact with residual silanol groups on silica-based columns, leading to poor peak shapes (tailing).

Q2: What are the most suitable chromatographic techniques for these compounds?

The choice depends on the specific properties of your molecule, but several techniques are effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the most successful technique. HILIC uses a polar stationary phase with a high-organic, low-aqueous mobile phase, which promotes the retention of highly polar compounds.[2]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized. Strategies include using columns with polar-endcapping or embedded polar groups, which are more compatible with highly aqueous mobile phases, or adding ion-pairing agents to the mobile phase to increase retention.[1][3]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for these acidic compounds.[4] It separates molecules based on their net charge.[5] Anion-exchange chromatography, which uses a positively charged stationary phase, is typically employed to retain the negatively charged carboxylate form of the molecule.[4][6]

Q3: What are the most common impurities I might encounter during purification?

Common impurities often include unreacted starting materials, reagents, and byproducts from the synthesis. For pyrimidine rings commonly formed via condensation reactions, impurities could include leftover amidines or β-keto esters.[7] Incomplete reactions or side reactions can also lead to structurally similar impurities that may co-crystallize or co-elute with the desired product, complicating purification efforts.[8]

Chromatography Troubleshooting Guide

Issue 1: Poor or No Retention in Reverse-Phase HPLC

Question: My polar pyrimidine carboxylic acid elutes in the void volume on a standard C18 column. How can I get it to retain?

Answer: This is a common problem due to the high polarity of the analyte.[9] The nonpolar C18 stationary phase has little affinity for your compound. Here are several strategies to increase retention.

Table 1: Comparison of Reverse-Phase Column Strategies for Polar Analytes
StrategyDescriptionAdvantagesDisadvantages
Use 100% Aqueous Mobile Phase Eliminate the organic modifier to maximize mobile phase polarity.Simple to implement.Can cause "phase collapse" on traditional C18 columns, leading to irreproducible retention.[10]
Polar-Embedded/Endcapped Column Use a column with a polar group embedded in the alkyl chain or at the surface.Designed for high-aqueous mobile phases, prevents phase collapse, and offers better retention for polar analytes.[3][11]May have different selectivity compared to standard C18 columns.
Ion-Pairing Chromatography Add an ion-pairing reagent (e.g., tetrabutylammonium acetate) to the mobile phase. The reagent pairs with the ionized acid, forming a neutral, more hydrophobic complex that retains on the C18 phase.[9]Can dramatically increase retention.Column equilibration can be slow, and the reagent can be difficult to remove from the column, making it less ideal for LC-MS.[12]
Switch to HILIC Use a different chromatographic mode designed for polar compounds.Provides excellent retention for highly polar molecules.[2]Requires different solvents and equilibration conditions; mobile phase preparation can be more complex.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Question: My peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or column overload.

Troubleshooting Workflow: Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.

G start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH Buffered Correctly? (pH = pKa +/- 1) start->check_ph check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph Adjust pH with a Suitable Buffer (e.g., Phosphate, Acetate) check_ph->adjust_ph No check_silanol Are Secondary Silanol Interactions Occurring? check_overload->check_silanol No reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes modify_method Add Competing Base (e.g., TEA) or Use a Polar-Endcapped Column check_silanol->modify_method Yes end_node Symmetric Peak Shape check_silanol->end_node No / Resolved adjust_ph->end_node reduce_load->end_node modify_method->end_node

Caption: A troubleshooting workflow for poor HPLC peak shape.

Table 2: Effect of Mobile Phase pH on an Acidic Analyte (pKa = 4.0)

Controlling the pH of the mobile phase is critical for achieving good peak shape with ionizable compounds like carboxylic acids. The optimal buffer range is typically within +/- 1 pH unit of the analyte's pKa.

Mobile Phase pHAnalyte StateExpected Retention on RP-HPLCExpected Peak Shape
2.0Fully Protonated (Neutral)HighSymmetrical
3.5Partially IonizedIntermediateSymmetrical (if buffered)
4.5Partially IonizedIntermediateSymmetrical (if buffered)
7.0Fully Ionized (Anionic)LowPotential Tailing (due to silanol interactions)

Crystallization Troubleshooting Guide

Issue: Compound Fails to Crystallize or "Oils Out"

Question: I've removed most of the solvent, but my compound either remains a supersaturated solution or forms an oil instead of crystals. What should I do?

Answer: This is a common issue when the compound is too soluble in the chosen solvent or when cooling happens too quickly.[1][8] The goal is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.

Purification Method Selection Workflow

This diagram helps you decide on an initial purification strategy based on the properties of your crude product.

G start Crude Product check_solubility Assess Solubility & Polarity start->check_solubility high_polar High Polarity & Water Soluble? check_solubility->high_polar Polar crystallization Crystallization check_solubility->crystallization Moderately Polar/ Non-Polar Impurities chromatography Chromatography high_polar->chromatography Yes high_polar->crystallization No hilic HILIC chromatography->hilic iex Ion-Exchange chromatography->iex rpc Specialized RP-HPLC (Polar-Endcapped) chromatography->rpc

Caption: Decision workflow for selecting a purification method.

Experimental Protocol: Recrystallization Using a Co-Solvent System

This protocol is useful when a single solvent is not effective.[9] It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce precipitation.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude pyrimidine carboxylic acid in the minimum amount of a "good" solvent (one in which it is very soluble, e.g., methanol or water) with gentle heating.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble but is miscible with the good solvent, e.g., diethyl ether or acetone) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few more drops of the "good" solvent with heating until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial to prevent impurity trapping and to form larger crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities.[8]

  • Drying: Dry the purified crystals under a vacuum.

Experimental Protocol: HILIC Method for Polar Pyrimidine Carboxylic Acids

This protocol provides a starting point for developing a HILIC separation method.[2]

  • Column: ZIC-HILIC or ZIC-p-HILIC, 150 x 2.1 mm, 3.5 µm (Polymeric columns may offer better performance at higher pH).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% B to 50% B

    • 15-18 min: Hold at 50% B

    • 18-20 min: Return to 95% B

    • 20-28 min: Column re-equilibration at 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2-5 µL.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase as possible (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.[9]

  • Detection: UV at 254 nm or as appropriate for the analyte; Mass Spectrometry (MS) in ESI negative mode.

References

Technical Support Center: Improving the Purity of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid during their experiments.

Troubleshooting Common Impurities

Question: I've synthesized this compound via a Biginelli-type reaction, but my crude product is impure. What are the likely impurities and how can I remove them?

Answer:

Common impurities from a Biginelli synthesis of this compound include unreacted starting materials (benzaldehyde, ethyl acetoacetate, and acetamidine), and side-products such as Hantzsch-type dihydropyridines and N-acylureas. The formation of these byproducts can be influenced by reaction conditions.[1][2][3]

A general purification strategy involves a combination of extraction, recrystallization, and chromatography.

Troubleshooting Guide: Common Impurities and Removal Strategies

Impurity TypeIdentificationRemoval Strategy
Unreacted Benzaldehyde Characteristic almond-like smell, spot on TLC with a different Rf value.Extraction with a sodium bisulfite solution or purification by column chromatography.
Unreacted Ethyl Acetoacetate Sweet, fruity odor. Can be identified by 1H NMR.Removal during aqueous work-up and extraction. Further purification by recrystallization or column chromatography.
Unreacted Acetamidine Basic impurity.Acid-base extraction. The carboxylic acid product can be extracted into a basic aqueous solution, leaving the neutral and basic impurities in the organic layer.
Hantzsch Dihydropyridine Byproduct Often yellow and fluorescent.[1]Can be challenging to separate due to similar polarity. Careful column chromatography with an optimized solvent system is often required.
N-Acylurea Byproduct Can complicate purification.[1]Formation can be suppressed by using additives like pyridine during the reaction.[4][5] Removal may require column chromatography.

Purification Protocols

Experimental Workflow for Purification

PurificationWorkflow Crude_Product Crude 2-Methyl-4-phenylpyrimidine- 5-carboxylic acid Extraction Acid-Base Extraction Crude_Product->Extraction Dissolve in Organic Solvent & Wash with Base Recrystallization Recrystallization Extraction->Recrystallization Acidify Aqueous Layer & Collect Precipitate Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Detailed Methodologies

1. Acid-Base Extraction Protocol

This technique is effective for separating the acidic product from neutral and basic impurities.

  • Step 1: Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Step 2: Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move to the aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Step 3: Separation: Separate the aqueous layer.

  • Step 4: Acidification: Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid (HCl) until the product precipitates.

  • Step 5: Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

2. Recrystallization Protocol

Recrystallization is a powerful technique for removing small amounts of impurities.[6] The choice of solvent is critical.[7]

  • Solvent Screening: Test the solubility of the crude product in various solvents at room and elevated temperatures. Ideal solvents dissolve the compound when hot but not when cold.[8] Common solvent systems for carboxylic acids include ethanol, ethanol/water, or toluene.[7][9]

  • Step 1: Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Step 2: Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Step 3: Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Step 4: Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative Data (Representative)

Purification StepPurity BeforePurity AfterYield
Acid-Base Extraction 75%90%85%
Recrystallization 90%>98%80%

Note: These are representative values and actual results may vary depending on the initial purity and scale of the experiment.

3. Column Chromatography Protocol

Column chromatography is used when recrystallization is ineffective at removing impurities with similar solubility.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typical. To reduce tailing of the acidic compound, a small amount of acetic acid or formic acid (0.1-1%) can be added to the mobile phase.

  • Step 1: Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Step 2: Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Step 3: Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Step 4: Elution: Elute the column with the mobile phase, collecting fractions.

  • Step 5: Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Step 6: Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Reverse-Phase HPLC for Purity Analysis

A reverse-phase HPLC method can be used to determine the final purity of the product.

  • Column: C18 column.[10]

  • Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile is commonly used for the analysis of aromatic carboxylic acids.[11][12]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low after the Biginelli reaction. What can I do to improve it?

A1: Low yields can result from several factors.[1] Consider the following:

  • Catalyst: The choice and amount of catalyst are crucial. While strong acids like HCl are traditional, Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or solvent-free conditions can improve yields.[3]

  • Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction by TLC to avoid product degradation from prolonged heating.[1]

  • Reagent Purity: Ensure all starting materials are of high purity, as impurities can lead to side reactions.[1]

Q2: I'm having trouble getting my compound to crystallize. It either oils out or no crystals form at all. What should I do?

A2: This is a common issue in crystallization.[8]

  • No Crystals Form: The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration and then cool again. Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can induce crystallization.[8]

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[13] Try using a lower-boiling point solvent or a solvent mixture. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.

Q3: How do I know if my final product is pure? What do I look for in the 1H NMR spectrum?

A3: A pure sample should have a sharp melting point. For 1H NMR analysis of this compound, you would expect to see:

  • A singlet for the methyl group protons.

  • Multiplets in the aromatic region for the phenyl group protons.

  • A singlet for the pyrimidine proton.

  • A broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton.[14]

The absence of signals corresponding to starting materials or common solvents is a good indicator of purity. For a closely related compound, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the methyl protons appear around 2.26 ppm, the aromatic protons between 7.24-7.34 ppm, and the NH protons as broad singlets at 9.21 and 7.76 ppm in DMSO-d6.[15] The spectrum of your product will differ due to the aromatic nature of the pyrimidine ring and the presence of the carboxylic acid instead of the ester.

Troubleshooting Decision Tree

TroubleshootingTree Start Crude Product Analysis (TLC, 1H NMR) Impurity_Type What is the nature of the impurity? Start->Impurity_Type Acid_Base_Impurity Basic or Neutral Impurities Impurity_Type->Acid_Base_Impurity Unreacted Starting Materials Similar_Polarity Impurity with Similar Polarity Impurity_Type->Similar_Polarity Side Products (e.g., Hantzsch) Minor_Impurity Minor Impurities Impurity_Type->Minor_Impurity Small amount of unknown impurity Acid_Base_Extraction Perform Acid-Base Extraction Acid_Base_Impurity->Acid_Base_Extraction Column_Chromatography Perform Column Chromatography Similar_Polarity->Column_Chromatography Recrystallization Perform Recrystallization Minor_Impurity->Recrystallization Pure_Product Pure Product Acid_Base_Extraction->Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of pyrimidine rings. The guidance focuses on two of the most prevalent methods: the Biginelli reaction and the Pinner synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you diagnose and solve common issues in your pyrimidine synthesis experiments.

Biginelli Reaction: Troubleshooting & FAQs

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions and yield issues.[1]

Q1: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent challenge. Several factors can be at play:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions. Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or heterogeneous catalysts can be effective alternatives. Without a catalyst, product formation is often difficult, resulting in poor yields.[2][3] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.

  • Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some substrates may benefit from milder conditions to prevent byproduct formation, or higher temperatures under solvent-free conditions to drive the reaction to completion.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.

  • Solvent Effects: The polarity of the solvent can significantly impact reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]

  • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions, ultimately lowering the yield of the desired product.[2]

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow down the reaction. In such cases, prolonging the reaction time or switching to a less sterically hindered substrate might be necessary.[2]

Q2: I'm observing a yellow, highly fluorescent byproduct in my Biginelli reaction instead of the expected DHPM. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[1]

Troubleshooting Steps:

  • Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture may help minimize its decomposition into ammonia.[1]

Q3: My crude product is difficult to purify due to a persistent impurity. What could it be?

A3: A common impurity that is often difficult to separate from the desired DHPM product is an N-acylurea byproduct. This can arise from side reactions involving the urea and β-ketoester.

Troubleshooting Steps:

  • Reaction Conditions: Careful control of reaction stoichiometry and catalyst choice can sometimes suppress the formation of N-acylureas.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial for successful purification.[1]

Pinner Pyrimidine Synthesis: Troubleshooting & FAQs

The Pinner synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, often catalyzed by an acid or base, to form the pyrimidine ring.

Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: Several side reactions can plague a Pinner synthesis, leading to low yields and purification challenges:

  • Self-Condensation: Both the 1,3-dicarbonyl compound and the amidine can undergo self-condensation reactions, leading to undesired oligomeric or cyclic byproducts.

  • Hydrolysis: Amidines and reaction intermediates can be sensitive to moisture. Hydrolysis can lead to the formation of amides and other degradation products, reducing the overall yield.[1]

  • Incomplete Cyclization: The initial condensation product may not efficiently cyclize to form the pyrimidine ring, resulting in the presence of open-chain intermediates in the final reaction mixture.[1]

  • Formation of Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of regioisomers is possible, which can complicate purification.

Q2: How can I optimize my Pinner synthesis to minimize side reactions and improve the yield?

A2: Careful control over the reaction conditions is paramount for a successful Pinner synthesis:

  • Anhydrous Conditions: It is crucial to carry out the reaction under strictly anhydrous conditions to prevent the hydrolysis of the amidine and other sensitive intermediates. This includes using dry solvents and oven-dried glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amidine Quality: Use freshly prepared or purified amidine salts. Amidines can be hygroscopic and may degrade over time.[1]

  • Temperature Control: The reaction temperature should be carefully optimized. While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.

  • pH Control: The Pinner reaction can be catalyzed by either acid or base. The choice and concentration of the catalyst should be optimized to favor pyrimidine formation over competing side reactions like self-condensation.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating the impact of different catalysts and solvents on the yield of the Biginelli reaction.

Table 1: Effect of Different Catalysts on the Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux4539
DCPD (7 mol%)EthanolReflux0.5892
Uranyl Acetate (1 mol%)Solvent-free904>90
Succinimide Sulfonic Acid (1 mol%)Solvent-free904>90
Yb(OTf)₃Solvent-free1000.5-0.7582-95
InBr₃Solvent-free600.585-95

Data compiled from multiple sources for a representative Biginelli reaction using an aromatic aldehyde, a β-ketoester, and urea.

Table 2: Influence of Solvent on the Biginelli Reaction Catalyzed by Dicalcium Phosphate Dihydrate (DCPD)

SolventTemperature (°C)Time (min)Yield (%)
EthanolReflux3592
MethanolReflux3585
ButanolReflux3582
IsopropanolReflux3580
AcetonitrileReflux3565
Ethyl AcetateReflux3560
THFReflux3575
Solvent-free803570

Data is for a representative reaction and illustrates general trends.

Experimental Protocols

Protocol 1: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling

This protocol provides an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines, often yielding a pure product without further purification.[4]

  • Reagents:

    • Aldehyde (e.g., Benzaldehyde): 0.02 mol

    • β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol

    • Urea (or Thiourea): 0.02 mol

  • Procedure:

    • Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.

    • Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is optimal).[4]

    • Secure the vial in a planetary ball mill and operate at a high speed (e.g., 750 rpm) for 30 minutes.

    • After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.[4]

    • If necessary, the product can be recrystallized from ethanol to obtain crystalline material.

Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.

  • Reagents:

    • β-Diketone (e.g., Acetylacetone): 1 equivalent

    • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

    • Sodium Ethoxide (or other strong base): 1.1 equivalents

    • Anhydrous Ethanol

  • Procedure:

    • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

    • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

    • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

    • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

    • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

The following diagrams illustrate key reaction pathways and a general troubleshooting workflow.

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde_B Aldehyde Acyliminium N-Acyliminium Ion Aldehyde_B->Acyliminium Urea Urea Urea->Acyliminium Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. OpenChain Open-Chain Intermediate Acyliminium->OpenChain Ketoester_B β-Ketoester Ketoester_B->OpenChain DHPM 3,4-Dihydropyrimidin-2(1H)-one (Desired Product) OpenChain->DHPM Cyclization Aldehyde_H Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde_H->Knoevenagel Enamine Enamine Ammonia->Enamine Ketoester_H1 β-Ketoester (1 eq) Ketoester_H1->Knoevenagel DHP 1,4-Dihydropyridine (Fluorescent Byproduct) Knoevenagel->DHP Michael Addition & Cyclization Ketoester_H2 β-Ketoester (1 eq) Ketoester_H2->Enamine Enamine->DHP Start Starting Materials Start->Aldehyde_B Start->Urea Start->Ketoester_B Start->Aldehyde_H Start->Ketoester_H1 Start->Ketoester_H2 Pinner_Synthesis cluster_pinner Pinner Pyrimidine Synthesis Amidine Amidine Condensation Initial Condensation Product Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Pyrimidine Substituted Pyrimidine Cyclization->Pyrimidine Catalyst Acid or Base Catalyst Catalyst->Condensation catalyzes Catalyst->Cyclization catalyzes Troubleshooting_Workflow Start Low Yield in Pyrimidine Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Yes Purify Purify/Use Fresh Reagents CheckPurity->Purify No CheckCatalyst Check Catalyst Activity/Loading PurityOK->CheckCatalyst Purify->Start CatalystOK Catalyst OK? CheckCatalyst->CatalystOK Yes OptimizeCatalyst Optimize Catalyst/ Try New Catalyst CheckCatalyst->OptimizeCatalyst No CheckConditions Check Reaction Temp. & Time CatalystOK->CheckConditions OptimizeCatalyst->Start ConditionsOK Conditions OK? CheckConditions->ConditionsOK Yes OptimizeConditions Optimize Temp./Time (Monitor by TLC) CheckConditions->OptimizeConditions No CheckSolvent Consider Solvent Effects ConditionsOK->CheckSolvent OptimizeConditions->Start Success Improved Yield CheckSolvent->Success

References

Technical Support Center: Characterization of Impurities in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyrimidine synthesis?

A1: Impurities in pyrimidine synthesis can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities are the most common and arise from various sources including starting materials, intermediates, byproducts from side reactions, and degradation products.[1]

Common organic impurities include:

  • Isomers: Lack of regioselectivity during synthesis can lead to the formation of multiple isomers.[2]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials and intermediates in the final product.[3]

  • Side-Products: The inherent reactivity of the pyrimidine ring can lead to side reactions like dimerization, polymerization, or rearrangement.[2] In specific reactions like the Biginelli reaction, Hantzsch-type dihydropyridines can be a significant side product.[4]

  • Degradation Products: The final pyrimidine compound may be unstable under certain purification or storage conditions, leading to the formation of degradation products.[2]

Q2: My pyrimidine synthesis reaction has a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low reaction yield is a frequent issue in pyrimidine synthesis.[2] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities or moisture in reactants can interfere with the reaction.[2][4] Ensure all starting materials are of high purity and are thoroughly dried.

  • Reaction Conditions: Suboptimal temperature and reaction time are critical factors.[4] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions and prevent product degradation.[4][5]

  • Catalyst Inefficiency: The catalyst may be deactivated or used in an insufficient amount.[3][4] Consider increasing the catalyst loading or trying a more active catalyst.[3]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[4] Experimenting with different solvents may lead to improved outcomes.[4]

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?

A3: Identifying unknown impurities requires a combination of chromatographic and spectroscopic techniques. The gold standard for impurity analysis is often a combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS).[1]

Workflow for Impurity Identification:

  • LC-MS Analysis: This technique provides the molecular weight of the impurity, which is a crucial first step in its identification.[1]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of the unknown compound.[6][7] Techniques like COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms.[6]

  • Forced Degradation Studies: To determine if the impurity is a degradation product, you can subject your main compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitor for the formation of the unknown peak.

Q4: How can I effectively purify my pyrimidine product from persistent impurities?

A4: The purification of pyrimidine derivatives can be challenging, especially when impurities have similar physicochemical properties to the desired product.[2]

Purification Strategies:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8]

  • Column Chromatography: This is a versatile technique for separating pyrimidine compounds.[8] If you observe product degradation on silica gel, consider using a different stationary phase like alumina.[5] For basic pyridine compounds that may tail on silica gel, adding a small amount of a base like triethylamine to the eluent can be beneficial.[8]

  • Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate the pure compound.[2]

  • Acid-Base Extraction: Since pyrimidines are basic, an acidic wash can be used to extract them into an aqueous layer, separating them from non-basic impurities.[8]

Troubleshooting Guides

Issue 1: Unexpected Side Reactions
Symptom Potential Cause Troubleshooting Steps & Solutions
Multiple spots on TLC, unexpected peaks in HPLC/GC Side reactions such as dimerization, polymerization, or rearrangement.[2]Modify reaction conditions (e.g., lower temperature, change solvent).[2] Ensure high purity of starting materials.[4]
Formation of insoluble byproducts Polymerization of aldehydes or formation of insoluble intermediates.[4]Use a milder catalyst or add the aldehyde slowly. Try a different solvent system with better solubilizing power.[4]
Presence of Hantzsch-type dihydropyridines in Biginelli reaction Competing reaction pathway is favored.[4]The choice of catalyst can influence selectivity.[3] In some cases, adding urea last may help minimize its decomposition.[3]
Issue 2: Poor Chromatographic Resolution
Symptom Potential Cause Troubleshooting Steps & Solutions
Co-eluting peaks in HPLC Similar polarity of the product and impurities.[2]Experiment with different solvent systems or gradients.[2] Consider a different stationary phase (e.g., C18, phenyl, cyano).
Peak tailing for basic pyrimidine compounds in HPLC Interaction of the basic analyte with acidic silanol groups on the silica-based column.[8]Add a small amount of a basic modifier like triethylamine to the mobile phase.[8] Use a base-deactivated column.
Poor peak shape in GC Analyte is not volatile or is thermally unstable.Derivatize the analyte to increase volatility and thermal stability. Common derivatizing agents include silylating agents.[9][10]

Data on Analytical Techniques

The following table summarizes common analytical techniques used for the characterization of impurities in pyrimidine synthesis.

Technique Common Use Typical Parameters Detection Limits
HPLC Separation and quantification of non-volatile impurities.[11]Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[4] Mobile Phase: Acetonitrile/water or methanol/water gradients with additives like formic acid or acetate buffers.[12][13]Varies with detector and analyte, typically in the µg/mL to ng/mL range.
GC-MS Analysis of volatile impurities and byproducts.[9][10]Column: Capillary column (e.g., HP-5, 30 m x 0.32 mm id).[10] Carrier Gas: Helium or Hydrogen. Detection: Mass Spectrometry (MS).[9]Can be very low, in the range of 0.001 µg/mL for silylated pyrimidine bases in plasma.[9]
NMR Structural elucidation of unknown impurities.[6]Spectrometer: 300-600 MHz. Experiments: 1H, 13C, COSY, HSQC, HMBC.[6]Generally less sensitive than MS-based methods.
LC-MS Identification and quantification of a wide range of impurities.[1][14]Combines the separation power of HPLC with the detection capabilities of MS.[1]Highly sensitive, often capable of detecting impurities at trace levels.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling
  • Sample Preparation: Dissolve the pyrimidine sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or a wavelength appropriate for the specific pyrimidine derivative.

  • Data Analysis: Integrate the peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component. Calculate the percentage of each impurity relative to the main peak.

Protocol 2: GC-MS Analysis of Volatile Impurities
  • Sample Preparation and Derivatization: For non-volatile pyrimidines, derivatization is necessary. A common method is silylation. Dry the sample completely. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to 60-80 °C for 30 minutes.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5).[10]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected impurities (e.g., m/z 50-500).

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.

Visualizations

G cluster_workflow Experimental Workflow for Impurity Characterization start Pyrimidine Synthesis Product hplc Initial Analysis by HPLC/TLC start->hplc decision Impurity Detected? hplc->decision gcms GC-MS for Volatile Impurities hplc->gcms lcms LC-MS for Molecular Weight decision->lcms Yes end Pure Product decision->end No nmr NMR for Structural Elucidation lcms->nmr identification Impurity Identification nmr->identification gcms->identification

Caption: A general workflow for the characterization of impurities in pyrimidine synthesis.

G cluster_troubleshooting Troubleshooting Guide for Low Yield start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions check_catalyst Evaluate Catalyst Activity/Loading optimize_conditions->check_catalyst change_solvent Screen Different Solvents check_catalyst->change_solvent improved Yield Improved? change_solvent->improved improved->check_purity No, Re-evaluate end Successful Synthesis improved->end Yes

Caption: A logical flowchart for troubleshooting low yields in pyrimidine synthesis.

References

Technical Support Center: NMR Analysis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting NMR analysis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid.

Predicted NMR Spectral Data

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~13.0 - 12.0Broad Singlet1HCOOH
2~8.90Singlet1HH6 (pyrimidine)
3~7.80 - 7.70Multiplet2HH2', H6' (phenyl)
4~7.60 - 7.50Multiplet3HH3', H4', H5' (phenyl)
5~2.70Singlet3HCH₃
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~168COOH
2~165C4 (pyrimidine)
3~163C2 (pyrimidine)
4~158C6 (pyrimidine)
5~136C1' (phenyl)
6~131C4' (phenyl)
7~129C3', C5' (phenyl)
8~128C2', C6' (phenyl)
9~120C5 (pyrimidine)
10~25CH₃

Experimental Protocols

Standard NMR Sample Preparation

A detailed workflow for preparing a sample of this compound for NMR analysis is presented below.

G Diagram 1: NMR Sample Preparation Workflow A Weigh 5-10 mg of the compound B Transfer to a clean, dry vial A->B C Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6) B->C D Vortex or sonicate until fully dissolved C->D E Filter the solution through a glass wool plug into an NMR tube D->E F Cap the NMR tube and wipe it clean E->F G Insert into the spinner turbine F->G H Place in the NMR spectrometer G->H

Caption: Workflow for preparing an NMR sample.

¹H NMR Acquisition Parameters
  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Pulse Program: Standard 1D proton (zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): ~4 s

  • Spectral Width (sw): 20 ppm (-5 to 15 ppm)

¹³C NMR Acquisition Parameters
  • Spectrometer: 100 MHz

  • Solvent: DMSO-d₆

  • Pulse Program: Standard 1D carbon with proton decoupling (zgpg30)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1 s

  • Spectral Width (sw): 240 ppm (-20 to 220 ppm)

Troubleshooting and FAQs

Q1: I don't see the carboxylic acid proton signal in my ¹H NMR spectrum. Is my compound impure?

A1: Not necessarily. The absence of the carboxylic acid proton is a common issue. Here are the likely reasons and solutions:

  • Proton Exchange: The acidic proton of the carboxylic acid can exchange with residual water (H₂O) or deuterium in the solvent (e.g., D₂O, MeOD-d₄). This can lead to the signal disappearing or becoming very broad.

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. DMSO-d₆ is hygroscopic; use a freshly opened ampule or a properly stored bottle.

    • D₂O Shake: To confirm the presence of an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak was present and then disappears, it confirms it was the acidic proton.

    • Low Temperature Acquisition: Running the experiment at a lower temperature can sometimes slow down the exchange rate and sharpen the signal.

Q2: The peaks in the aromatic region of my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

A2: Overlapping signals in the aromatic region are common, especially with complex substitution patterns. Here are some strategies to resolve them:

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or 800 MHz) will increase the chemical shift dispersion and likely resolve the overlapping multiplets.

  • Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent due to anisotropic effects. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or CDCl₃ if soluble) can change the relative positions of the peaks.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which protons are adjacent on the phenyl and pyrimidine rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations, which can be useful for assigning protons that are close to each other in the 3D structure, such as the protons on the phenyl ring relative to the methyl group.

Q3: My baseline is distorted, and the peaks are broad. What could be the cause?

A3: Poor peak shape and a distorted baseline are often due to issues with sample preparation or spectrometer shimming.

G Diagram 2: Troubleshooting Poor Peak Shape Start Poor Peak Shape / Distorted Baseline A Is the sample fully dissolved? Start->A B Are there solid particles in the NMR tube? Start->B C Has the spectrometer been shimmed correctly? Start->C D Is the sample concentration too high? Start->D Sol_A Re-dissolve the sample, use sonication if necessary. A->Sol_A Sol_B Filter the sample solution before transferring to the NMR tube. B->Sol_B Sol_C Re-shim the spectrometer. C->Sol_C Sol_D Dilute the sample. D->Sol_D

Caption: Decision tree for troubleshooting poor NMR peak shape.

Q4: How can I definitively assign the signals for the phenyl group versus the pyrimidine proton?

A4: While chemical shift prediction provides a good starting point, unambiguous assignment often requires 2D NMR techniques.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for assigning quaternary carbons and protons that are 2-3 bonds away.

    • Look for a correlation between the methyl protons (~2.70 ppm) and the C2 carbon of the pyrimidine ring (~163 ppm).

    • The pyrimidine proton (H6, ~8.90 ppm) should show correlations to C4 and C5 of the pyrimidine ring.

    • The phenyl protons will show correlations to the carbons within the phenyl ring and to C4 of the pyrimidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, which is useful for assigning the protonated carbons in the phenyl and pyrimidine rings.

Q5: My ¹³C NMR spectrum has a low signal-to-noise ratio, even after many scans. What can I do?

A5: A low signal-to-noise ratio in ¹³C NMR is common due to the low natural abundance of the ¹³C isotope.

  • Increase Concentration: If solubility allows, a more concentrated sample will give a better signal.

  • Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2. Be prepared for longer acquisition times.

  • Optimize Relaxation Delay (d1): For quaternary carbons (like the carboxylic acid and the substituted ring carbons), the relaxation time can be long. A longer relaxation delay (e.g., 5-10 seconds) can help these signals to fully relax and increase their intensity, although this will also increase the total experiment time.

  • Use a Different Pulse Program: Some pulse programs, like DEPT (Distortionless Enhancement by Polarization Transfer), can be used to enhance the signals of protonated carbons and determine the number of attached protons (CH, CH₂, CH₃). This can be a faster way to get information about the carbon skeleton than a standard ¹³C experiment.

Validation & Comparative

Comparative Analysis: 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid Poised Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor research, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comparative overview of the hypothetical compound, 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, against three clinically relevant, pyrimidine-based kinase inhibitors: Dasatinib, Pazopanib, and CYC116. This analysis is intended to offer a framework for evaluating potential new chemical entities by benchmarking against established drugs with diverse kinase targets and signaling pathway modulation.

Introduction to the Compounds

This compound is presented here as a novel, hypothetical inhibitor. Its structural features, including the pyrimidine core, suggest potential interactions with the ATP-binding pocket of various kinases. For the purpose of this guide, we will assign it plausible inhibitory characteristics to facilitate a comparative discussion.

Dasatinib is a potent, orally available dual inhibitor of the BCR-ABL fusion protein and Src family kinases.[1] It is a key therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib.[1]

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[2] Its mechanism of action is centered on the inhibition of tumor angiogenesis and proliferation.[2]

CYC116 is an orally bioavailable small molecule inhibitor of Aurora A and Aurora B kinases, which are critical regulators of mitosis.[3] Its anti-cancer activity stems from disrupting cell division, leading to apoptosis in rapidly proliferating tumor cells.[3]

Comparative Kinase Inhibition Profile

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of the selected inhibitors against a panel of representative kinases. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

Kinase TargetThis compound (Hypothetical IC50, nM)Dasatinib (IC50, nM)Pazopanib (IC50, nM)CYC116 (Ki, nM)
ABL1 50<1[4]--
SRC 750.5[4]-82[5]
VEGFR1 >10,000-10[2]-
VEGFR2 >10,0008[4]30[2]44[5]
VEGFR3 >10,000-47[2]-
PDGFRα >5,000-71[2]-
PDGFRβ >5,0001.1[4]84[2]-
c-Kit >10,0001.1[4]74[2]-
Aurora A 150--8[5]
Aurora B 200--9[5]

Note: Data for Dasatinib and Pazopanib are presented as IC50 values, while data for CYC116 are presented as Ki (inhibition constant) values. These are related but not identical measures of potency. The IC50 values for this compound are hypothetical and for illustrative purposes only.

Inhibited Signaling Pathways

Understanding the signaling pathways affected by a kinase inhibitor is crucial for elucidating its mechanism of action and potential therapeutic applications.

Dasatinib: Targeting BCR-ABL and Src Pathways

Dasatinib exerts its effects by inhibiting the constitutively active BCR-ABL tyrosine kinase, which is the hallmark of CML. This blocks downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and increased apoptosis in leukemic cells.[6][7] Additionally, its inhibition of Src family kinases disrupts pathways involved in cell adhesion, migration, and invasion.[8]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Src Src FAK FAK Src->FAK RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation Adhesion_Migration Adhesion/Migration FAK->Adhesion_Migration Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src Inhibits

Caption: Dasatinib inhibits BCR-ABL and Src signaling pathways.

Pazopanib: Targeting Angiogenesis and Proliferation Pathways

Pazopanib's anti-tumor activity is primarily mediated through the inhibition of VEGFR, PDGFR, and c-Kit. By blocking these receptor tyrosine kinases, Pazopanib disrupts downstream signaling cascades, including the PI3K-AKT and RAS-MAPK pathways, which are critical for endothelial cell proliferation and migration, thereby inhibiting angiogenesis.[9]

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKit c-Kit cKit->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKit Inhibits VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit CYC116_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to AuroraA Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly AuroraA->Centrosome_Maturation AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Centrosome_Maturation->Prophase Chromosome_Segregation->Anaphase CYC116 CYC116 CYC116->AuroraA Inhibits CYC116->AuroraB Inhibits LanthaScreen_Workflow Start Start Prepare_Reagents Prepare 4X Compound, 2X Kinase/Antibody, and 4X Tracer Solutions Start->Prepare_Reagents Add_Compound Add 4 µL of 4X Test Compound to 384-well Plate Prepare_Reagents->Add_Compound Add_Kinase_Ab Add 8 µL of 2X Kinase/Antibody Mixture Add_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL of 4X Tracer Solution Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Compatible Reader (Ex: 340 nm, Em: 615/665 nm) Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Pyrimidine Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrimidine derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism and a therapeutic target for conditions like gout and hyperuricemia. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of these compounds.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition that can cause gout, a painful inflammatory arthritis.[2] Therefore, inhibiting xanthine oxidase is a primary strategy for managing these conditions.[2] Allopurinol and Febuxostat are two commonly prescribed xanthine oxidase inhibitors.[3][4] This guide focuses on pyrimidine derivatives, a class of heterocyclic compounds that have shown promise as xanthine oxidase inhibitors.[1]

Comparative Bioactivity of Pyrimidine Derivatives

The following table summarizes the in vitro xanthine oxidase inhibitory activity (IC50 values) of various pyrimidine derivatives compared to the standard drugs, Allopurinol and Febuxostat. Lower IC50 values indicate greater potency.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
2-(4-isopropoxy-3-cyanophenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid (10c)0.0240Allopurinol2.84 ± 0.41
2-(4-isobutoxy-3-cyanophenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid (10e)0.0181Febuxostat0.0186
Ethyl 6-methyl-2-oxo-4-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate14.4
Ethyl 6-methyl-2-oxo-4-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate21.2

Data sourced from multiple studies and presented for comparative purposes.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies used to assess bioactivity is crucial for interpreting and reproducing research findings.

In Vitro Xanthine Oxidase Inhibitory Activity Assay

This spectrophotometric assay is a common method for determining the inhibitory potential of a compound against xanthine oxidase.[2]

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at approximately 290-295 nm.[2] The rate of uric acid production is reduced in the presence of an inhibitor.[2]

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol or Febuxostat (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. A typical starting concentration is 0.05 U/mL.[6]

    • Prepare a solution of xanthine in the same buffer. A common concentration is 150 µM.[6]

    • Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[6]

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of the test compound solution or control (DMSO for no inhibition, Allopurinol/Febuxostat for positive control).[6]

    • Add 30 µL of potassium phosphate buffer.[6]

    • Add 40 µL of the xanthine oxidase solution to each well.[6]

    • Pre-incubate the plate at 25°C for 15 minutes.[6]

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution.[6]

    • Immediately begin measuring the absorbance at 295 nm and continue to take readings at regular intervals (e.g., every minute) for 15-30 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the controls.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the research methodology.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->Xanthine_Oxidase Inhibition

Caption: Inhibition of the Xanthine Oxidase Pathway by Pyrimidine Derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Incubation Incubation of Enzyme & Inhibitor Reagent_Prep->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Reaction_Initiation Reaction Initiation (add Substrate) Incubation->Reaction_Initiation Absorbance_Reading Absorbance Reading (295 nm) Reaction_Initiation->Absorbance_Reading Rate_Calculation Rate of Reaction Calculation Absorbance_Reading->Rate_Calculation IC50_Determination IC50 Value Determination Rate_Calculation->IC50_Determination

Caption: Workflow for the In Vitro Xanthine Oxidase Inhibition Assay.

Alternative Compounds and Their Performance

While pyrimidine derivatives show significant potential, it is important to consider established xanthine oxidase inhibitors.

  • Allopurinol: A purine analog that has been a mainstay in gout treatment for decades.[3] However, it can cause side effects such as skin rashes and gastrointestinal issues.[7] In rare cases, severe hypersensitivity reactions can occur.[7]

  • Febuxostat: A non-purine selective inhibitor of xanthine oxidase.[3] It is often used in patients who cannot tolerate allopurinol.[8] Common side effects include liver problems, nausea, and joint pain.[8]

Conclusion

Pyrimidine derivatives represent a promising class of compounds for the development of novel xanthine oxidase inhibitors. Several derivatives have demonstrated potent inhibitory activity in vitro, with some showing comparable or superior performance to existing drugs like Allopurinol. Further research, including in vivo studies and safety profiling, is necessary to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid in the ongoing discovery and development of new treatments for hyperuricemia and related conditions.

References

A Comparative Guide to the Mechanism of Action of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Introduction

Derivatives of pyrimidine-5-carboxylic acid are a cornerstone in medicinal chemistry, recognized for their versatile therapeutic potential.[1] This guide focuses on the prospective mechanisms of action of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid. Due to the limited direct experimental data on this specific molecule, its biological activities will be elucidated through a comparative analysis with structurally related and well-characterized pyrimidine analogs. We will explore three primary mechanisms: kinase inhibition, xanthine oxidase inhibition, and the induction of cytotoxicity and apoptosis, providing a framework for future research and drug development.

Kinase Inhibition: A Primary Target for Pyrimidine Derivatives

Many pyrimidine-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] The pyrimidine scaffold can mimic the purine base of ATP, enabling competitive binding to the kinase active site.

Comparative Analysis with Dasatinib

Dasatinib, a multi-targeted tyrosine kinase inhibitor with a core pyrimidine structure, serves as a key comparator.[3][4] It is a potent inhibitor of the BCR-ABL kinase and Src family kinases, crucial drivers in certain leukemias.[5] The mechanism involves blocking the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways that control cell proliferation and survival, ultimately leading to apoptosis of malignant cells.[4][6] Derivatives of this compound are hypothesized to operate via a similar mechanism, with the phenyl and methyl groups influencing binding affinity and selectivity for specific kinase targets.

Quantitative Data: Kinase Inhibitory Activity
Compound/Derivative ClassTarget Kinase(s)IC50 / Ki ValueReference
Dasatinib BCR-ABL<1 nM (IC50)[5]
Src Family Kinases0.5-2.5 nM (IC50)[5]
c-KIT, PDGFRβ, EPHA21-20 nM (IC50)[4][5]
N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amines Aurora A, Aurora B8.0 nM, 9.2 nM (Ki)[7]
2-phenyl pyrimidine derivatives Bruton's Tyrosine Kinase (BTK)82.76% inhibition @ 100 nM[8]

Signaling Pathway: BCR-ABL Inhibition by Dasatinib

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation ADP ADP BCR_ABL->ADP Substrate Substrate Protein Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

This protocol assesses the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Prepare kinase buffer, recombinant kinase enzyme, substrate peptide, and ATP solutions.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme and the inhibitor solution. Incubate for 15 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. Allow the reaction to proceed for 1 hour at room temperature.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that quantifies the amount of ADP produced during the kinase reaction. This is typically a two-step process involving terminating the kinase reaction and then converting ADP to ATP, which is used in a luciferase/luciferin reaction.

  • Measurement: Measure the luminescent signal with a luminometer. A decrease in signal indicates kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Xanthine Oxidase Inhibition: A Target for Gout and Hyperuricemia

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[9] Elevated levels of uric acid can lead to hyperuricemia and gout. Pyrimidine derivatives, due to their structural similarity to the natural purine substrates of XO, are effective inhibitors.

Comparative Analysis of Pyrimidine-based XO Inhibitors

Several studies have evaluated pyrimidine and pyrazolopyrimidine derivatives for their XO inhibitory activity.[9][10] These compounds act as competitive or mixed-type inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.[11][12] The nature and position of substituents on the pyrimidine ring significantly influence the inhibitory potency.

Quantitative Data: Xanthine Oxidase Inhibitory Activity
Compound/Derivative ClassType of InhibitionIC50 / Ki ValueReference
Allopurinol (Standard) Competitive0.776 µM (IC50)[9]
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine Competitive0.600 µM (IC50)[9]
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine Competitive1.326 µM (IC50)[9]
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives Competitive, Non-competitive, Mixed14.4 - 418 µM (IC50)[11][12]
2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives Mixed5.5 nM (IC50)[13]

Experimental Workflow: Xanthine Oxidase Inhibition Assay

XO_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Enzyme + Inhibitor (Test Compound or Allopurinol) Start->Incubate Add_Substrate Add Substrate (Xanthine) Incubate->Add_Substrate Monitor Monitor Uric Acid Formation (Spectrophotometry at 295 nm) Add_Substrate->Monitor Calculate Calculate % Inhibition and IC50 Monitor->Calculate End End Calculate->End Apoptosis_Assay_Workflow Start Seed and Culture Cells Treat Treat Cells with Pyrimidine Compound (e.g., for 24, 48 hours) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Populations (Viable, Early Apoptotic, Late Apoptotic, Necrotic) Analyze->Quantify End End Quantify->End

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-Methyl-4-phenylpyrimidine-5-carboxylic acid scaffold. The information presented herein is synthesized from preclinical studies on structurally related pyrimidine derivatives to aid in the rational design of novel therapeutic agents, particularly in the context of anticancer and kinase inhibitory activities.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved drugs. Modifications to the substituents at various positions of the pyrimidine ring can significantly influence a compound's biological activity, selectivity, and pharmacokinetic properties. This guide explores the potential impact of structural changes to the 2-methyl, 4-phenyl, and 5-carboxylic acid moieties on the biological activities of this class of compounds.

Data Presentation: Inferred Structure-Activity Relationship

The following table summarizes the inferred structure-activity relationships for hypothetical analogs of this compound. The predicted impact on biological activity is based on general SAR principles observed in related pyrimidine-based anticancer and kinase inhibitors. It is crucial to note that these are predictions and require experimental validation.

Analog Modification Position of Modification Predicted Impact on Anticancer/Kinase Inhibitory Activity Rationale based on related compounds
1 Substitution of the methyl group with other alkyl or aryl groups2VariableThe substituent at the 2-position can influence binding affinity and selectivity. Small, hydrophobic groups may be well-tolerated.
2 Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups)4SignificantThe electronic and steric properties of substituents on the 4-phenyl ring can modulate interactions with the target protein. Halogen or methoxy groups are common in active kinase inhibitors.[1]
3 Conversion of the carboxylic acid to an ester or amide5Potentially IncreasedAmide derivatives often exhibit enhanced biological activity due to the potential for additional hydrogen bond interactions with target proteins.[2][3]
4 Replacement of the carboxylic acid with a cyano group5Potentially Maintained or IncreasedThe cyano group is a common bioisostere for carboxylic acids and can maintain or enhance inhibitory activity.[4][5][6]
5 Introduction of a small hydrophilic group (e.g., hydroxyl)5Likely DecreasedBulky or highly hydrophilic groups at the 5-position can be detrimental to activity in some kinase inhibitor scaffolds.
6 Introduction of an amino group4 (on the pyrimidine ring)Potentially IncreasedThe 4-amino group is a key feature in many potent pyrimidine-based kinase inhibitors, often acting as a crucial hydrogen bond donor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound analogs.

1. General Synthesis of this compound Analogs

This protocol is adapted from established methods for the synthesis of substituted pyrimidine-5-carboxylic esters.[7][8]

  • Step 1: Synthesis of the Pyrimidine Core. A common method involves the Biginelli reaction or variations thereof. For the specific scaffold, a three-component reaction of benzaldehyde (or a substituted benzaldehyde), ethyl acetoacetate, and acetamidine hydrochloride in the presence of a suitable catalyst (e.g., an acid or a Lewis acid) and solvent (e.g., ethanol) can be employed. This would yield the corresponding ethyl 2-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate.

  • Step 2: Oxidation. The dihydropyrimidine from Step 1 is oxidized to the corresponding pyrimidine using an oxidizing agent such as ceric ammonium nitrate (CAN) or iodine in a suitable solvent.

  • Step 3: Hydrolysis. The resulting ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is hydrolyzed to the target carboxylic acid by treatment with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF.

  • Step 4: Derivatization (for analogs).

    • Amide formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

    • Ester formation: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst.

2. In Vitro Kinase Inhibitory Assay

This protocol is a general method for assessing the inhibitory activity of compounds against a specific kinase, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for pyrimidine-based inhibitors.[4][6]

  • Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

3. Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.[9][10]

  • Materials: Cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Benzaldehyde, Ethyl Acetoacetate, Acetamidine) reaction1 Three-component Reaction start->reaction1 dihydropyrimidine Dihydropyrimidine Intermediate reaction1->dihydropyrimidine reaction2 Oxidation dihydropyrimidine->reaction2 pyrimidine_ester Pyrimidine-5-carboxylate Ester reaction2->pyrimidine_ester reaction3 Hydrolysis pyrimidine_ester->reaction3 carboxylic_acid This compound reaction3->carboxylic_acid reaction4 Amidation/Esterification carboxylic_acid->reaction4 analogs Analogs reaction4->analogs kinase_assay In Vitro Kinase Assay analogs->kinase_assay cell_assay Cell Proliferation Assay analogs->cell_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis

Caption: A general workflow for the synthesis and biological evaluation of this compound analogs.

Potential Signaling Pathway Inhibition

Many pyrimidine-based inhibitors target protein kinases involved in cancer cell signaling. A common target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway Ras-Raf-MEK-ERK Pathway PKC->MAPK_pathway Proliferation Cell Proliferation, Migration, Angiogenesis MAPK_pathway->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Methyl-4-phenylpyrimidine -5-carboxylic acid analog Inhibitor->VEGFR Inhibits

Caption: Potential inhibition of the VEGFR signaling pathway by this compound analogs.

References

A Comparative Guide to the Efficacy of Pyrimidine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] In the realm of oncology, pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by acting as antimetabolites that interfere with nucleic acid synthesis or by targeting key regulators of cell proliferation and survival such as kinases.[1][2][3] This guide provides an objective comparison of the performance of various pyrimidine derivatives against different cancer cell lines, supported by experimental data.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of a selection of pyrimidine derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine Derivatives Compound (5)A549 (Lung Carcinoma)15.3[4]
Compound (5)MCF-7 (Breast Adenocarcinoma)15.6[4]
Compound (6)A549 (Lung Carcinoma)21.4[4]
Compound (6)MCF-7 (Breast Adenocarcinoma)10.9[4]
Uracil Amide Derivatives Compound (9)Human Breast Cancer Cells18[4]
Pyrido[2,3-d]pyrimidine-4(3H)-one Derivatives Compound (11)PC-3 (Prostate Cancer)-[4]
Compound (11) (EGFRWT inhibitor)-0.099[4]
Compound (11) (EGFRT790M inhibitor)-0.123[4]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrids Compound (2)HT-1080 (Fibrosarcoma)13.89 - 19.43[4]
Compound (2)MCF-7 (Breast Adenocarcinoma)13.89 - 19.43[4]
Compound (2)MDA-MB-231 (Breast Adenocarcinoma)13.89 - 19.43[4]
Compound (2)A549 (Lung Carcinoma)13.89 - 19.43[4]
3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one Derivatives Compound (19)Various Colon Cancer Cell Lines0.24 - 1.26[4]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivatives Compound 4iMCF-7 (Breast Adenocarcinoma)0.33[5]
Compound 4iHeLa (Cervical Cancer)0.52[5]
Compound 4iHepG2 (Hepatocellular Carcinoma)3.09[5]

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific signaling pathways that are crucial for cancer cell growth and survival. Two of the most common targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrimidine_Derivative Pyrimidine Derivative (e.g., Compound 11) Pyrimidine_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.

CDK_Signaling_Pathway cluster_Rb Rb Phosphorylation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) Pyrimidine_Derivative Pyrimidine Derivative (e.g., Thiazolopyrimidine) Pyrimidine_Derivative->CyclinD_CDK46 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes pRb->E2F Releases

Caption: CDK pathway inhibition leading to cell cycle arrest.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a common methodology used to evaluate the cytotoxic activity of pyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6]

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of pyrimidine derivative incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent measure_absorbance Measure absorbance at 570 nm using a plate reader add_solvent->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Caption: A typical workflow for an MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivative. A control group with no compound is also included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the absorbance of the control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[6]

This guide provides a snapshot of the current research on the efficacy of pyrimidine derivatives in cancer cells. The versatility of the pyrimidine scaffold continues to make it a promising area for the development of novel and more effective anticancer therapies.[7]

References

In Vitro Validation of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid's Antimicrobial Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of antimicrobial resistance necessitates the discovery and validation of novel therapeutic agents. Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects.[1][2] This guide provides a comparative overview of the potential antimicrobial efficacy of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, contextualized within the broader class of pyrimidine-based compounds. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, this guide leverages data from structurally similar pyrimidine derivatives to provide a comparative analysis against common pathogens and standard antimicrobial agents.

The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[3] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][2][3]

Comparative Antimicrobial Activity of Pyrimidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrimidine derivatives against a panel of microorganisms, providing a benchmark for the potential efficacy of this compound. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] For comparison, data for the standard antibiotics Ciprofloxacin and Fluconazole are included.

Compound/DrugOrganismTypeMIC (µg/mL)Reference
Pyrimidine Derivative 1 Staphylococcus aureusGram-positive0.87 (as µM/ml)[1]
Bacillus subtilisGram-positive0.96 (as µM/ml)[1]
Pyrimidine Derivative 2 Staphylococcus aureusGram-positive15.63 - 125[6]
Bacillus subtilisGram-positive15.63 - 62.5[6]
Micrococcus luteusGram-positive3.91 - 31.25[6]
1,2,4-triazolo[1,5-a]pyrimidine derivatives Gram-positive & Gram-negative bacteriaBacteria0.25 - 2.0[7]
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids Multidrug-resistant Gram-positive bacteriaGram-positive2 - 8[8]
Ciprofloxacin Staphylococcus aureus (MDR)Gram-positive200[9]
Pseudomonas aeruginosa (MDR)Gram-negative>200[9]
Fluconazole Fungal SpeciesFungi11.50 - 17.50 (as µM)[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the in vitro validation of antimicrobial compounds.[4][10][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[4][10]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, standardized microbial inoculum (adjusted to 0.5 McFarland standard), test compound (this compound), and control antibiotics.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the 96-well plate.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive (broth and inoculum without test compound) and negative (broth only) controls are included on each plate.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disk Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile filter paper discs (6 mm in diameter), standardized microbial inoculum, test compound, and control antibiotics.

  • Procedure:

    • The surface of the MHA plate is uniformly inoculated with the standardized microbial suspension.

    • Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

    • Control antibiotic discs are also placed on the plate.

    • The plates are incubated under suitable conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).

Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5]

  • Procedure:

    • Following the MIC determination from the broth microdilution assay, a small aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate.

    • The plates are incubated for 24-48 hours.

    • The MBC or MFC is identified as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for In Vitro Antimicrobial Validation

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) MIC_Assay Broth Microdilution / Agar Diffusion Compound->MIC_Assay Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->MIC_Assay MIC_Determination Determine MIC MIC_Assay->MIC_Determination MBC_MFC_Assay Subculture for MBC/MFC MIC_Determination->MBC_MFC_Assay MBC_MFC_Determination Determine MBC/MFC MBC_MFC_Assay->MBC_MFC_Determination

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Bacterial Cell Wall Synthesis Pathway PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis CellWall Stable Cell Wall Peptidoglycan->CellWall Peptidoglycan->Lysis Inhibition leads to Antimicrobial Pyrimidine Derivative Antimicrobial->PBP Inhibits

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

References

Target Identification for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid against other compounds, focusing on its potential biological targets. This document synthesizes available data to facilitate further investigation and drug discovery efforts.

While direct experimental data on the specific biological targets of this compound remains to be fully elucidated in publicly available literature, the pyrimidine-5-carboxylic acid scaffold is a well-established pharmacophore known to interact with several key enzyme families. Based on structure-activity relationship (SAR) studies of closely related analogs, this guide will focus on Xanthine Oxidase as a primary hypothesized target. Furthermore, due to the prevalence of the pyrimidine core in kinase inhibitors, a comparative overview of its potential as a kinase inhibitor with demonstrated anticancer activity is also presented.

Xanthine Oxidase Inhibition: A Primary Hypothesized Target

Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. The structural similarity of this compound to known xanthine oxidase inhibitors, particularly other pyrimidine and heterocyclic carboxylic acid derivatives, strongly suggests it may exhibit similar activity.

A compelling case for this hypothesis comes from a study on 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives, which are structurally very similar to the topic compound. One derivative, in particular, demonstrated potent xanthine oxidase inhibition with an IC50 value in the nanomolar range, outperforming the established drug Febuxostat[1].

Comparative Analysis of Xanthine Oxidase Inhibitors

The following table summarizes the inhibitory activity of a close structural analog of this compound and other known xanthine oxidase inhibitors.

CompoundTargetIC50 (nM)Inhibition Type
2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid deriv. Xanthine Oxidase5.5Mixed
Febuxostat (positive control)Xanthine Oxidase18.6Mixed
Allopurinol (positive control)Xanthine Oxidase~7,500Competitive
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical spectrophotometric assay to determine the inhibitory activity of a compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Allopurinol or Febuxostat)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare a working solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a working solution of xanthine in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank: Buffer only.

      • Control: Buffer, xanthine oxidase, and DMSO (vehicle).

      • Test Compound: Buffer, xanthine oxidase, and serial dilutions of the test compound.

      • Positive Control: Buffer, xanthine oxidase, and serial dilutions of the positive control.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs light) at regular intervals for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_workflow Xanthine Oxidase Inhibition Assay Workflow reagent_prep Reagent Preparation assay_setup Assay Setup (96-well plate) reagent_prep->assay_setup Add to plate reaction Reaction Initiation & Measurement assay_setup->reaction Add substrate data_analysis Data Analysis (IC50 Calculation) reaction->data_analysis Absorbance data

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Kinase Inhibition and Anticancer Activity: A Secondary Potential Target

The pyrimidine scaffold is a common feature in a multitude of approved and investigational kinase inhibitors. Various derivatives of 4-phenylpyrimidine have demonstrated potent inhibition of different kinases, including Bruton's tyrosine kinase (BTK), and have shown significant anticancer activity in cell-based assays.

Comparative Analysis of Pyrimidine-based Kinase Inhibitors

The following table provides examples of pyrimidine derivatives and their inhibitory activities against specific kinases and cancer cell lines.

CompoundTarget(s)Cell LineIC50 (µM)
2-phenyl pyrimidine derivative (e.g., 11g) BTKHL603.66
Raji6.98
Ramos5.39
Ibrutinib (positive control)BTKVarious~0.001-1
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HL60, Raji)

  • Complete cell culture medium

  • Test compound

  • Positive control (e.g., a known anticancer drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_pathway Hypothesized Kinase Inhibition Pathway compound 2-Methyl-4-phenyl- pyrimidine-5-carboxylic acid kinase Protein Kinase (e.g., BTK) compound->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates apoptosis Apoptosis kinase->apoptosis Prevents atp ATP atp->kinase p_substrate Phosphorylated Substrate cell_proliferation Cell Proliferation & Survival p_substrate->cell_proliferation Promotes

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for targeting enzymes such as xanthine oxidase and various protein kinases. The provided comparative data and experimental protocols offer a solid foundation for researchers to initiate in vitro validation studies.

Future research should focus on:

  • Direct Target-Binding Assays: Performing direct binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to confirm the interaction between this compound and hypothesized targets.

  • Enzymatic and Cell-Based Screening: Conducting in vitro enzymatic and cell-based assays, as detailed in this guide, to quantify the inhibitory potency and cellular efficacy of the compound.

  • Broader Target Profiling: Screening the compound against a larger panel of kinases and other relevant enzymes to determine its selectivity profile.

By systematically pursuing these experimental avenues, the precise biological targets and therapeutic potential of this compound can be effectively elucidated.

References

A Comparative Guide to the Anticancer Potential of Novel Pyrimidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrimidine carboxylic acids have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the biological evaluation of two distinct series of novel pyrimidine carboxylic acid derivatives, offering insights into their cytotoxic potential and the methodologies employed for their assessment.

Comparative Anticancer Activity

The in vitro cytotoxic activity of two series of novel pyrimidine derivatives was evaluated against a panel of human cancer cell lines. The first series, Indazol-Pyrimidine Derivatives , was assessed for its efficacy against breast (MCF-7), lung (A549), and colorectal adenocarcinoma (Caco2) cancer cell lines. A second group of Pyrido[2,3-d]pyrimidine Derivatives was tested against human lung carcinoma (A549) and a normal human keratinocyte (HaCaT) cell line to assess both anticancer activity and selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound SeriesCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indazol-Pyrimidine Derivatives 4f MCF-71.629Staurosporine8.029
4i MCF-71.841Staurosporine8.029
4a MCF-72.958Staurosporine8.029
4a A5493.304Staurosporine7.35
4i A5492.305Staurosporine7.35
Pyrido[2,3-d]pyrimidine Derivatives 2d A549Strong cytotoxicity at 50 µM--
2a A549Strong cytotoxicity at 100 µM--
2f A549Strong cytotoxicity at 100 µM--

Key Findings:

  • The indazol-pyrimidine derivatives, particularly compounds 4f and 4i , exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than the reference drug, Staurosporine[1].

  • Compounds 4a and 4i also demonstrated notable activity against the A549 lung cancer cell line[1].

  • The pyrido[2,3-d]pyrimidine derivative 2d showed the strongest cytotoxic effects against the A549 cell line at a concentration of 50 µM[2].

Experimental Protocols

The determination of the anticancer activity of these novel pyrimidine carboxylic acid derivatives relied on established and validated in vitro cytotoxicity assays. The methodologies for these key experiments are detailed below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells (MCF-7, A549, Caco2) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized pyrimidine derivatives and the reference drug (Staurosporine) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were incubated for an additional few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals were solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity by measuring cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Culture and Treatment: Human cancer cell lines are cultured and treated with the test compounds for a defined period.

  • Cell Fixation: After treatment, the cells are fixed to the plate.

  • Staining: The fixed cells are then stained with Sulforhodamine B, a bright-pink aminoxanthene dye.

  • Washing: Unbound dye is washed away.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized.

  • Absorbance Reading: The absorbance is measured at a specific wavelength, which is proportional to the total cellular protein and thus to the cell number.

Visualizing Cellular Impact and Experimental Design

To better understand the potential mechanisms of action and the experimental processes involved in the evaluation of these compounds, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Further Analysis synthesis Synthesis of Novel Pyrimidine Carboxylic Acids purification Purification and Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) cell_culture->cytotoxicity_assay data_analysis Data Analysis and IC50 Determination cytotoxicity_assay->data_analysis pathway_study Signaling Pathway Investigation data_analysis->pathway_study sar_analysis Structure-Activity Relationship (SAR) pathway_study->sar_analysis

Caption: Experimental workflow for the biological evaluation of novel pyrimidine carboxylic acids.

signaling_pathway pyrimidine_derivative Pyrimidine Carboxylic Acid Derivative target_enzyme Target Enzyme (e.g., Topoisomerase II) pyrimidine_derivative->target_enzyme signaling_molecule Key Signaling Molecule pyrimidine_derivative->signaling_molecule dna_damage DNA Damage target_enzyme->dna_damage apoptosis Apoptosis signaling_molecule->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Caption: A potential signaling pathway for pyrimidine-induced cancer cell death.

Conclusion

The presented data underscores the potential of novel pyrimidine carboxylic acid derivatives as a valuable scaffold for the development of new anticancer therapies. The indazol-pyrimidine and pyrido[2,3-d]pyrimidine series have demonstrated significant cytotoxic activity against various cancer cell lines. Further investigations into their specific molecular targets and mechanisms of action, as depicted in the conceptual signaling pathway, are warranted to optimize their therapeutic potential and advance them through the drug discovery pipeline. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to evaluate the biological activity of similar compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. By adhering to these procedural guidelines, you can ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Overview: this compound is an irritant to the eyes, respiratory system, and skin.[1] Potential health effects include eye and skin irritation upon contact.[1] Ingestion may cause irritation of the digestive tract, and inhalation can lead to respiratory tract irritation.[1] It may be harmful if absorbed through the skin, swallowed, or inhaled.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.[2]Protects against eye irritation from dust particles or splashes.[1]
Skin Protection Chemical-resistant lab coat. Nitrile rubber gloves (inspect before use and change immediately upon contamination).[2][3] Fully enclosed shoes made of a chemical-resistant material.[2]Prevents skin irritation and potential absorption of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to maintain low airborne concentrations.[2]Protects against respiratory tract irritation from inhaling dust.[1]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[1][2]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

    • Assemble all necessary equipment, such as spatulas and weigh boats, and appropriate waste containers before handling the chemical.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, ensuring gloves are correctly sized and free of defects.[2]

  • Handling the Compound:

    • Avoid breathing dust, vapor, mist, or gas.[1]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in laboratory areas.

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.[2]

    • Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves and weigh boats, must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Disposal Method: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[3] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[4]

Emergency First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Ingestion: Wash your mouth out with water. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[1]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Protocol cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Eyewash/Shower prep_area->check_safety gather_materials Assemble Equipment & Waste Containers check_safety->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe handle_compound Handle Compound - Avoid Inhalation - Avoid Contact don_ppe->handle_compound decontaminate Decontaminate Surfaces handle_compound->decontaminate segregate_waste Segregate Contaminated Waste handle_compound->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Approved Methods segregate_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.